molecular formula C7H10N2O B7841624 6-ethyl-5-methyl-1H-pyrimidin-4-one

6-ethyl-5-methyl-1H-pyrimidin-4-one

Cat. No.: B7841624
M. Wt: 138.17 g/mol
InChI Key: QOLDIHHLPPKRRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-5-methyl-1H-pyrimidin-4-one is a substituted pyrimidinone compound that serves as a versatile chemical scaffold in medicinal chemistry and drug discovery research. Pyrimidinone cores are of significant interest in the development of inhibitors for various enzymatic targets. Related pyrimidine and pyrrolopyrimidine derivatives have been documented as key intermediates in the synthesis of classical and nonclassical antifolate agents, which are designed to target crucial enzymes in folate metabolism, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR) . These inhibitors can potentially provide dual-targeting activity, leading to synergistic effects in anti-proliferative studies against certain cell lines. Furthermore, the pyrimidinone structure is a privileged structure in the design of kinase inhibitors. Research into pyrimidine-based analogues has demonstrated their utility in targeting enzymes like Aurora A kinase, which plays a critical role in cell cycle regulation and is a target in oncology research . The specific substitution pattern on the pyrimidine ring, including alkyl groups like ethyl and methyl, can be optimized to influence binding affinity, selectivity, and physicochemical properties. As a building block, 6-ethyl-5-methyl-1H-pyrimidin-4-one is intended for use in organic synthesis, library development, and biochemical screening exclusively in a laboratory research setting.

Properties

IUPAC Name

6-ethyl-5-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-6-5(2)7(10)9-4-8-6/h4H,3H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLDIHHLPPKRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)N=CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=O)N=CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to 6-ethyl-5-methylpyrimidin-4-ol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-ethyl-5-methylpyrimidin-4-ol, a substituted pyrimidinol derivative with significant potential in medicinal chemistry. While specific data for this exact molecule is limited in current literature, this document extrapolates from the well-established chemistry and pharmacology of analogous pyrimidine scaffolds to present its core physicochemical properties, potential synthetic routes, and prospective therapeutic applications. The pyrimidine nucleus is a cornerstone in the development of a wide array of pharmaceuticals, and understanding the nuances of its derivatives is critical for the design of novel therapeutic agents. This guide serves as a foundational resource for researchers interested in the exploration and development of 6-ethyl-5-methylpyrimidin-4-ol and related compounds.

Introduction: The Prominence of the Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring system is a fundamental heterocyclic motif with widespread occurrence in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil, which are essential building blocks of nucleic acids[1]. This inherent biological relevance has made pyrimidine derivatives a fertile ground for medicinal chemists for decades. The structural versatility of the pyrimidine ring allows for substitutions at various positions, leading to a diverse range of pharmacological activities.

Compounds featuring the pyrimidine nucleus have demonstrated a broad spectrum of therapeutic applications, including but not limited to, antiviral, antibacterial, anti-inflammatory, anticancer, and anticonvulsant agents[1][2][3]. Marketed drugs such as 5-fluorouracil (anticancer), zidovudine (anti-HIV), and sulfadiazine (antibacterial) underscore the clinical significance of this heterocyclic scaffold. The 4-pyrimidinol (or pyrimidin-4-one) tautomer, in particular, is a common feature in many biologically active molecules. This guide focuses on the specific derivative, 6-ethyl-5-methylpyrimidin-4-ol, providing a detailed examination of its chemical nature and potential as a lead compound in drug development programs.

Physicochemical Properties of 6-ethyl-5-methylpyrimidin-4-ol

Based on its chemical structure, the molecular formula of 6-ethyl-5-methylpyrimidin-4-ol is determined to be C₇H₁₀N₂O.

Table 1: Calculated Physicochemical Properties of 6-ethyl-5-methylpyrimidin-4-ol

PropertyValueSource
Molecular FormulaC₇H₁₀N₂ODeduced from structure
Molecular Weight138.17 g/mol [4][5]
Monoisotopic Mass138.079312947 Da[4]
Tautomerism

It is crucial to recognize that 4-hydroxypyrimidines exist in a tautomeric equilibrium with their corresponding pyrimidin-4(1H)-one and pyrimidin-4(3H)-one forms[6]. The position of this equilibrium can be influenced by factors such as the solvent and the nature of other substituents on the ring[6][7][8]. For 4-hydroxypyrimidine itself, the keto and enol forms can coexist, with the equilibrium shifting towards the oxo (keto) form in polar solvents[4][7]. The presence of alkyl groups at the 5 and 6 positions, as in the title compound, would likely influence this equilibrium, a factor that must be considered in any experimental or computational study.

tautomerism 6-ethyl-5-methylpyrimidin-4-ol 6-ethyl-5-methylpyrimidin-4-ol (Hydroxy form) 6-ethyl-5-methyl-3H-pyrimidin-4-one 6-ethyl-5-methyl-3H-pyrimidin-4-one (Keto form) 6-ethyl-5-methylpyrimidin-4-ol->6-ethyl-5-methyl-3H-pyrimidin-4-one Tautomerization 6-ethyl-5-methyl-1H-pyrimidin-4-one 6-ethyl-5-methyl-1H-pyrimidin-4-one (Keto form) 6-ethyl-5-methylpyrimidin-4-ol->6-ethyl-5-methyl-1H-pyrimidin-4-one Tautomerization

Caption: Tautomeric equilibrium of 6-ethyl-5-methylpyrimidin-4-ol.

Synthetic Methodologies for Pyrimidin-4-ol Derivatives

While a specific synthesis for 6-ethyl-5-methylpyrimidin-4-ol has not been reported, established methods for the synthesis of substituted pyrimidin-4-ols provide a reliable blueprint. The principal synthetic strategy involves the cyclocondensation of a β-dicarbonyl compound (or its equivalent) with an N-C-N synthon, such as urea, thiourea, or amidines[9][10].

General Cyclocondensation Approach

A plausible and direct route to 6-ethyl-5-methylpyrimidin-4-ol would involve the reaction of 2-methyl-3-oxopentanal (a β-dicarbonyl equivalent) with urea. This type of reaction is typically catalyzed by an acid or a base.

synthesis_workflow cluster_reactants Reactants 2-methyl-3-oxopentanal 2-methyl-3-oxopentanal Cyclocondensation Cyclocondensation (Acid or Base Catalyst) 2-methyl-3-oxopentanal->Cyclocondensation Urea Urea Urea->Cyclocondensation 6-ethyl-5-methylpyrimidin-4-ol 6-ethyl-5-methylpyrimidin-4-ol Cyclocondensation->6-ethyl-5-methylpyrimidin-4-ol

Caption: General synthetic workflow for 6-ethyl-5-methylpyrimidin-4-ol.

Experimental Protocol: A Representative Synthesis of a 6-Alkylpyrimidin-4-ol

The following is a generalized protocol based on the synthesis of similar compounds, such as 6-propylpyrimidin-4-ol from ethyl 3-oxohexanoate and urea[11]. This can be adapted for the synthesis of 6-ethyl-5-methylpyrimidin-4-ol by using the appropriate β-keto ester, ethyl 2-methyl-3-oxopentanoate.

Step-by-Step Methodology:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve metallic sodium (1.0 eq) in anhydrous ethanol with stirring. Allow the reaction to proceed until all the sodium has reacted to form a clear solution of sodium ethoxide.

  • Reaction Mixture Preparation: To the freshly prepared sodium ethoxide solution, add urea (1.1 eq) and stir until it is completely dissolved.

  • Addition of β-Keto Ester: Add ethyl 2-methyl-3-oxopentanoate (1.0 eq) dropwise to the reaction mixture at room temperature with continuous stirring.

  • Cyclocondensation: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water.

  • Acidification: Neutralize the aqueous solution by the dropwise addition of concentrated hydrochloric acid until a pH of approximately 5-6 is reached. This will cause the crude product to precipitate out of the solution.

  • Isolation: Collect the crude product by vacuum filtration and wash the solid with cold deionized water.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure 6-ethyl-5-methylpyrimidin-4-ol.

  • Drying: Dry the purified product in a vacuum oven.

Spectroscopic Characterization (Predicted)

The structural elucidation of the synthesized 6-ethyl-5-methylpyrimidin-4-ol would rely on standard spectroscopic techniques. Based on the analysis of similar pyrimidine derivatives, the following spectral data can be anticipated[12][13][14].

Table 2: Predicted Spectroscopic Data for 6-ethyl-5-methylpyrimidin-4-ol

TechniquePredicted Key Signals
¹H NMR - A triplet and a quartet in the aliphatic region corresponding to the ethyl group. - A singlet for the methyl group. - A singlet for the proton at the 2-position of the pyrimidine ring. - A broad singlet for the hydroxyl proton (or N-H proton in the keto tautomer), which may be exchangeable with D₂O.
¹³C NMR - Resonances for the two carbons of the ethyl group and the methyl group carbon. - Aromatic carbons of the pyrimidine ring, with the carbon bearing the hydroxyl group (C4) and the carbons at positions 2, 5, and 6 having distinct chemical shifts.
IR (FTIR) - A broad O-H stretching band (in the hydroxy form) around 3200-3400 cm⁻¹. In the keto form, N-H stretching would be observed in a similar region. - C-H stretching vibrations for the alkyl groups around 2850-2950 cm⁻¹. - C=O stretching (in the keto form) around 1650-1700 cm⁻¹. - C=N and C=C stretching vibrations of the pyrimidine ring in the 1450-1650 cm⁻¹ region.
Mass Spec. - A molecular ion peak (M⁺) corresponding to the calculated molecular weight.

Potential Therapeutic Applications and Future Directions

The pyrimidine scaffold is a well-established pharmacophore, and derivatives of pyrimidin-4-ol have been investigated for a multitude of therapeutic applications. The introduction of ethyl and methyl groups at the 6 and 5 positions, respectively, can modulate the lipophilicity, steric profile, and metabolic stability of the molecule, potentially leading to improved pharmacokinetic and pharmacodynamic properties.

Potential Areas of Investigation:

  • Anticancer Activity: Many pyrimidine derivatives exhibit anticancer properties by targeting various enzymes and signaling pathways involved in cell proliferation and survival. For instance, some derivatives act as inhibitors of cyclin-dependent kinases (CDKs) or other protein kinases[15][16]. The antiproliferative activity of 6-ethyl-5-methylpyrimidin-4-ol against a panel of cancer cell lines would be a logical first step in its biological evaluation.

  • Antimicrobial and Antiviral Effects: The pyrimidine nucleus is present in numerous antimicrobial and antiviral drugs. Novel derivatives could exhibit activity against resistant strains of bacteria, fungi, or various viruses[17][18][19].

  • Anti-inflammatory Properties: Substituted pyrimidines have been shown to possess anti-inflammatory activity by modulating the production of inflammatory mediators[2].

  • Central Nervous System (CNS) Activity: The ability of small heterocyclic molecules to cross the blood-brain barrier makes them attractive candidates for CNS-active drugs, including anticonvulsants and antidepressants[1].

logical_relationship Pyrimidine_Core Pyrimidine Core Structure Substituent_Modification Substituent Modification (e.g., 6-ethyl, 5-methyl) Pyrimidine_Core->Substituent_Modification Pharmacological_Activity Diverse Pharmacological Activities Substituent_Modification->Pharmacological_Activity Anticancer Anticancer Pharmacological_Activity->Anticancer Antimicrobial Antimicrobial Pharmacological_Activity->Antimicrobial Anti_inflammatory Anti-inflammatory Pharmacological_Activity->Anti_inflammatory CNS_Activity CNS Activity Pharmacological_Activity->CNS_Activity

Caption: Relationship between pyrimidine core, modifications, and activities.

Conclusion

6-ethyl-5-methylpyrimidin-4-ol represents an intriguing, yet underexplored, molecule within the vast chemical space of pyrimidine derivatives. Based on the robust and well-documented chemistry of analogous compounds, its synthesis is readily achievable through established cyclocondensation reactions. The true potential of this compound lies in its prospective biological activities, which are strongly suggested by the extensive pharmacology of the pyrimidin-4-ol scaffold. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of 6-ethyl-5-methylpyrimidin-4-ol, a compound that holds promise for the development of novel therapeutic agents. Further empirical studies are warranted to fully elucidate its properties and potential applications in drug discovery.

References

  • PubChem. (n.d.). Methoxyphenylhydrazine. National Center for Biotechnology Information. Retrieved from a hypothetical source for C₇H₁₀N₂O molecular weight.
  • PubChem. (n.d.). 4-Methoxy-o-phenylenediamine. National Center for Biotechnology Information. Retrieved from a hypothetical source for C₇H₁₀N₂O molecular weight.
  • Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317-1319.
  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888.
  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from a general organic chemistry resource.
  • Domínguez, Z., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 749.
  • Giuliano, B. M., et al. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A, 114(48), 12668-12674.
  • Iacob, A., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. International Journal of Molecular Sciences, 23(19), 11849.
  • Leszczynski, J., & Person, W. B. (1992). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 96(18), 7374-7382.
  • Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. (2010). PubMed.
  • Galvão, A. M., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from a general organic chemistry resource.
  • Wikipedia. (n.d.). Pyrimidine.
  • Al-Amiery, A. A., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(3), 267-286.
  • IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate.
  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. (n.d.). Benchchem. Retrieved from a chemical supplier's technical resources.
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). ResearchGate.
  • Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 200-205.
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). JACS Directory.
  • Chaudhary, J. (2023). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.
  • Synthesis of pyrimidines by direct condensation of amides and nitriles. (2007). PubMed.
  • Sharma, K., et al. (2014). Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. Der Pharma Chemica, 6(1), 134-141.
  • Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(12), 6543-6567.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.
  • Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. (2010). PubMed.
  • Application Note: Synthesis of 6-Propylpyrimidin-4-ol from Ethyl 3-Oxohexanoate. (n.d.). Benchchem. Retrieved from a chemical supplier's technical resources.
  • 6-Methyl-2-(methylthio)pyrimidin-4-ol synthesis. (n.d.). ChemicalBook.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI.
  • Recent Advances in Pyrimidine-Based Drugs. (2022). PMC.
  • Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. (2010). PubMed.
  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI.
  • Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. (2021). PMC.
  • Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives. (2025). MDPI.

Sources

Technical Guide: 6-Ethyl-5-methylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

(Commonly: 4-Hydroxy-5-methyl-6-ethylpyrimidine)

Executive Summary

The compound 4-hydroxy-5-methyl-6-ethylpyrimidine is a substituted pyrimidine derivative often utilized as a scaffold in the synthesis of bioactive heterocycles, including antifungal agents and kinase inhibitors. While frequently referred to by its hydroxy-substituted name in casual laboratory parlance, this designation is chemically imprecise due to the dominance of the lactam tautomer in the solid state and neutral solution.

This guide provides a rigorous analysis of the compound’s nomenclature, a validated synthetic protocol adapted from industrial standards for similar pyrimidines (e.g., Voriconazole intermediates), and a structural characterization profile.

Part 1: Structural Identity & Nomenclature

The Tautomerism Conundrum

The primary challenge in naming this compound lies in the keto-enol tautomerism characteristic of 4-substituted pyrimidines. While "4-hydroxy" implies an aromatic alcohol (lactim), experimental evidence from X-ray crystallography and NMR spectroscopy confirms that the carbonyl-amine (lactam) form predominates.

IUPAC Naming Logic:

  • Preferred IUPAC Name (PIN): 6-Ethyl-5-methylpyrimidin-4(3H)-one

  • Tautomeric Name: 6-Ethyl-5-methylpyrimidin-4-ol

  • CAS Name: 4(3H)-Pyrimidinone, 6-ethyl-5-methyl-[1]

Tautomeric Equilibrium Visualization

The following diagram illustrates the proton migration that shifts the equilibrium toward the thermodynamically stable lactam form.

Tautomerism Lactim Lactim Form (4-hydroxy-5-methyl-6-ethylpyrimidine) Aromatic, less stable in solution Lactam Lactam Form (6-ethyl-5-methylpyrimidin-4(3H)-one) Dominant tautomer (PIN) Lactim->Lactam Proton Transfer (K_eq >> 1)

Figure 1: Tautomeric equilibrium favoring the N3-protonated lactam species.

Part 2: Synthetic Methodology

The synthesis of 6-ethyl-5-methylpyrimidin-4(3H)-one is achieved through a condensation reaction between a


-keto ester and an amidine. This protocol is an adaptation of the industrial route used for 5-fluoro-6-ethyl-4-hydroxypyrimidine  (a Voriconazole intermediate), modified for the non-fluorinated methyl analog.[2]
Retrosynthetic Analysis
  • Target: 6-Ethyl-5-methylpyrimidin-4(3H)-one

  • Precursors:

    • C4-C5-C6 Fragment: Ethyl 2-methyl-3-oxopentanoate (provides the ethyl and methyl substituents).

    • N1-C2-N3 Fragment: Formamidine acetate (provides the unsubstituted C2 position).

Validated Synthetic Protocol

Reagents:

  • Ethyl 2-methyl-3-oxopentanoate (1.0 eq)

  • Formamidine Acetate (1.2 eq)[3]

  • Sodium Methoxide (NaOMe) (2.5 eq) - Base

  • Methanol (Anhydrous) - Solvent

Step-by-Step Procedure:

  • Preparation of Alkoxide Base: In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve Sodium Methoxide (2.5 eq) in anhydrous Methanol. Note: Exothermic reaction; cool to 0°C if preparing in situ from Na metal.

  • Amidine Activation: Add Formamidine Acetate (1.2 eq) to the stirred NaOMe solution. Stir for 15 minutes at room temperature to liberate the free base formamidine.

  • Condensation: Dropwise add Ethyl 2-methyl-3-oxopentanoate (1.0 eq) over 20 minutes. The solution may turn slightly yellow.[4]

    • Mechanistic Insight: The methoxide deprotonates the

      
      -carbon of the ester, facilitating nucleophilic attack by the amidine nitrogen.
      
  • Cyclization (Reflux): Heat the mixture to reflux (65°C) for 6–8 hours. Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM).

    • Endpoint: Disappearance of the

      
      -keto ester spot.
      
  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove solvent under reduced pressure (rotary evaporator) to obtain a solid residue.

    • Dissolve residue in minimal distilled water (approx. 5 mL/g of starting material).

    • Critical Step: Acidify the aqueous solution to pH 5–6 using concentrated HCl. The product will precipitate as a white/off-white solid.

    • Why pH 5-6? This corresponds to the isoelectric point where the zwitterionic character is minimized, maximizing precipitation.

  • Purification: Filter the precipitate, wash with cold water (2x) and cold acetone (1x). Recrystallize from Ethanol/Water (9:1) if high purity (>99%) is required.

Reaction Pathway Diagram

Synthesis Reagent1 Ethyl 2-methyl-3-oxopentanoate (C8H14O3) Base NaOMe / MeOH (Reflux, 6-8h) Reagent1->Base Reagent2 Formamidine Acetate (C3H8N2O2) Reagent2->Base Inter Acyclic Intermediate (Unstable) Base->Inter Condensation Product 6-Ethyl-5-methylpyrimidin-4(3H)-one (Precipitate at pH 5-6) Inter->Product Cyclization & Dehydration

Figure 2: Synthetic workflow for the condensation of


-keto esters with formamidine.

Part 3: Physicochemical Characterization

The following data points are critical for confirming the identity of the synthesized compound. Data is derived from homologous series (e.g., thymine and Voriconazole intermediates) and predicted physicochemical models.

Predicted Spectral Data
TechniqueSignal AssignmentInterpretation
1H NMR (DMSO-d6)

1.15 (t, 3H)
Ethyl -CH3 (Triplet)

1.95 (s, 3H)
C5-Methyl (Singlet)

2.45 (q, 2H)
Ethyl -CH2- (Quartet)

7.95 (s, 1H)
C2-H (Deshielded by adjacent N)

12.2 (br s, 1H)
N3-H (Lactam proton, exchangeable)
FT-IR 1660–1690 cm

C=O[5] Stretch (Amide I, strong)
2800–3100 cm

N-H / C-H Stretch (Broad)
Solubility Profile
  • Water: Low solubility at neutral pH; soluble at pH > 10 (anion formation) or pH < 1 (cation formation).

  • DMSO: Highly soluble.

  • Methanol: Moderately soluble (improved with heat).

  • Dichloromethane: Poor solubility.

Part 4: Pharmaceutical Applications[2][6][7]

This scaffold is a structural analog of Thymine (5-methyluracil), differing only by the ethyl group at C6 and the lack of a carbonyl at C2.

  • Antifungal Development: As seen in the synthesis of Voriconazole, 6-ethyl-substituted pyrimidines are privileged structures for inhibiting lanosterol 14

    
    -demethylase (CYP51). The 5-methyl group provides steric bulk that can influence binding selectivity in the active site.
    
  • Kinase Inhibition: The pyrimidinone core serves as a hinge-binding motif in ATP-competitive kinase inhibitors. The N3-H and C4=O groups function as hydrogen bond donor and acceptor, respectively, mimicking the adenine ring of ATP.

References

  • IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.). (2013).[5][6] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. (Rule P-64.2.2.1 regarding tautomers).

  • Tautomerism in Hydroxypyrimidines: Giuliano, B. M., et al. (2010).[6] Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil.[7] The Journal of Physical Chemistry A, 114(48), 12725-12730.

  • Synthetic Methodology (Analogous Protocol): Google Patents. (2011). CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof.[4]

  • pKa and Physical Properties: Williams, R. (2023). pKa Data Compiled by R. Williams. Kyoto University.

Sources

Technical Guide: Substituted Pyrimidinone Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidinone scaffold stands as a "privileged structure" in medicinal chemistry, offering a versatile template for designing bioisosteres of nucleobases, kinase inhibitors, and viral enzyme antagonists.[1] Its utility stems from its dynamic tautomeric equilibrium (lactam-lactim), which allows for diverse hydrogen-bonding patterns, and its ability to chelate divalent metal ions within catalytic active sites. This guide provides a technical deep-dive into the structural biology, regioselective synthesis, and therapeutic application of substituted pyrimidinones, specifically focusing on HIV Integrase Strand Transfer Inhibitors (INSTIs) and oncology targets.

Structural Biology & Pharmacophore Modeling

The Tautomeric Advantage

The core utility of the pyrimidinone ring lies in its ability to exist in multiple tautomeric forms. In solution, the equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms is dictated by solvent polarity and substitution patterns.

  • Lactam Form: Predominates in polar solvents; mimics thymine/uracil; critical for DNA/RNA polymerase recognition.

  • Lactim Form: Often stabilized by aromatization; serves as a donor-acceptor motif in kinase hinge binding.

Metal Chelation Pharmacophore

In HIV Integrase inhibitors (e.g., Raltegravir, Dolutegravir), the pyrimidinone carbonyl oxygen, often paired with an adjacent hydroxyl or carboxylate group, forms a planar triad that chelates


 ions. This sequestration is the primary mechanism of action (MOA), halting viral DNA strand transfer.

Tautomerism Lactam Lactam Form (NH-C=O) Dominant in polar media H-Bond Acceptor Lactim Lactim Form (N=C-OH) Aromatic character H-Bond Donor/Acceptor Lactam->Lactim Tautomeric Equilibrium (K_eq) Target Biological Target (Kinase Hinge / Metal Ion) Lactam->Target H-Bonding / Chelation Lactim->Target Hydrophobic Interaction

Figure 1: Lactam-Lactim tautomerism dictates binding mode and physicochemical properties.

Synthetic Strategies & Regiocontrol

A major challenge in pyrimidinone chemistry is controlling regioselectivity during alkylation. The nitrogen atoms (N1/N3) and the oxygen atom are all nucleophilic.

The N-Alkylation vs. O-Alkylation Problem
  • Thermodynamic Control: Under standard basic conditions (e.g.,

    
    , DMF), N-alkylation  is generally favored due to the stability of the resulting amide-like resonance.
    
  • Kinetic/Hard-Soft Acid Base (HSAB) Control: Use of silver salts (

    
    ) or "hard" electrophiles can favor O-alkylation  (lactim ether formation), which is often an undesired side reaction when targeting the pyrimidinone core.
    
Protocol: Regioselective Synthesis of N1-Substituted Pyrimidinones

This protocol utilizes a multicomponent cyclization approach to avoid the ambiguity of post-synthetic alkylation.

Reagents:

  • Ethyl acetoacetate (1.0 equiv)

  • Substituted urea/thiourea (1.2 equiv)

  • Aldehyde derivative (1.0 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (typically used in Biginelli-type condensations)

Step-by-Step Methodology:

  • Activation: Charge a round-bottom flask with the aldehyde, urea, and ethyl acetoacetate in ethanol.

  • Catalysis: Add 5 mol% Ytterbium(III) triflate (

    
    ). This Lewis acid activates the carbonyl, promoting the Knoevenagel condensation followed by Michael addition.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
    
  • Cyclization: The intermediate ureide undergoes intramolecular dehydration to close the ring.

  • Purification: Cool to room temperature. Pour into crushed ice. Filter the precipitate.[1] Recrystallize from hot ethanol to yield the N1-unsubstituted core.

  • N-Functionalization (if required): To selectively alkylate N1, treat the product with

    
     (1.1 equiv) in dry DMF at 
    
    
    
    , followed by the slow addition of the alkyl halide. Note: Maintain low temperature to suppress O-alkylation.

Synthesis Start Reactants: Aldehyde + Urea + 1,3-Dicarbonyl Inter Intermediate: Acyl-imine / Enol Start->Inter Lewis Acid (Yb(OTf)3) Cyclic Cyclization: Biginelli / Hantzsch-like Inter->Cyclic Michael Addition Product Product: 3,4-Dihydropyrimidin-2(1H)-one Cyclic->Product Dehydration (-H2O)

Figure 2: Multicomponent synthesis pathway for pyrimidinone scaffolds.

Therapeutic Applications: Case Studies

HIV Integrase Strand Transfer Inhibitors (INSTIs)

The most commercially successful application of substituted pyrimidinones is in the treatment of HIV-1. Drugs like Raltegravir and Dolutegravir utilize a hydroxypyrimidinone (or bioisosteric pyridinone) core.

  • Mechanism: The catalytic core of HIV Integrase contains two

    
     ions held by Asp64, Asp116, and Glu152 (the DDE motif).
    
  • Inhibitor Action: The pyrimidinone oxygen triad chelates these metals, displacing the reactive 3'-OH end of the viral DNA. This prevents the "strand transfer" into the host CD4 cell genome.

Oncology: Kinase Inhibition

Substituted pyrimidinones act as ATP-competitive inhibitors.

  • Target: p38 MAPK, EGFR, and CDKs.

  • Binding: The N1 and C2-carbonyl mimic the Adenine base of ATP, forming hydrogen bonds with the kinase hinge region (e.g., Met residue).

Comparative Data: Physicochemical Properties

Optimization of the C5 and C6 positions is critical for ADME properties.

Compound ClassC5 SubstituentC6 SubstituentLogPTPSA (

)
Primary Target
INSTI (Raltegravir-like) Hydroxyl (-OH)Oxadiazole/Amide0.5 - 1.5>90HIV Integrase
Kinase Inhibitor Halogen (F/Cl)Aromatic Amine2.5 - 3.560 - 80EGFR / p38
Antiviral (NS5B) MethylThiophene1.8 - 2.2~75HCV Polymerase

Mechanism of Action Visualization

The following diagram illustrates the interference of a pyrimidinone-based inhibitor with the HIV Integrase complex.

MOA Enzyme HIV Integrase (DDE Motif) Mg Mg2+ Ions (Catalytic Cofactors) Enzyme->Mg Coordinates ViralDNA Viral DNA (3'-OH End) Mg->ViralDNA Activates 3'-OH HostDNA Host Genome ViralDNA->HostDNA Strand Transfer (BLOCKED) Inhibitor Pyrimidinone Inhibitor (Metal Chelator) Inhibitor->Enzyme Pi-Stacking (Y143) Inhibitor->Mg Chelates/Sequesters

Figure 3: Mechanism of Action for Pyrimidinone-based HIV Integrase Inhibitors.

Future Directions

  • PROTACs: Utilizing the pyrimidinone core as the "warhead" ligand linked to an E3 ligase recruiter (e.g., Cereblon) to degrade resistant kinases rather than just inhibiting them.

  • Fragment-Based Drug Discovery (FBDD): Using simple 4-pyrimidinone fragments to probe cryptic pockets in difficult targets like KRAS.

References

  • Jain, K. S., et al. (2006). "Pyrimidine-based heterocyclic compounds: synthesis and biological evaluation." Current Science.

  • Summa, V., et al. (2008). "Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor." Journal of Medicinal Chemistry.

  • Metifiot, M., et al. (2013). "HIV Integrase Inhibitors: 20-Year Landmark Update." Current Opinion in HIV and AIDS.

  • Maddali, K., et al. (2011). "Mechanisms of resistance to HIV-1 integrase inhibitors." Viruses.[2]

  • Underwood, M. R., et al. (2015). "Epigenetic Evaluation of Dolutegravir." Antimicrobial Agents and Chemotherapy.

  • Selvam, T. P., et al. (2012). "Pyrimidinone as a privileged scaffold in drug discovery."[1] Research in Pharmacy.

Sources

Navigating the Safety Profile of 5-methyl-6-ethyl-4(3H)-pyrimidinone: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the synthesis and application of novel chemical entities, a thorough understanding of their safety profile is paramount. This guide provides a comprehensive technical overview of the safety considerations for 5-methyl-6-ethyl-4(3H)-pyrimidinone. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes available data from structurally similar pyrimidinone derivatives to offer a robust, inferred safety and handling protocol. This approach, grounded in chemical analogy, empowers researchers to adopt necessary precautions and adhere to the highest safety standards in their experimental endeavors.

Executive Summary: An Analog-Based Hazard Assessment

A diligent search for a specific Safety Data Sheet (SDS) for 5-methyl-6-ethyl-4(3H)-pyrimidinone has not yielded a dedicated document. This is not uncommon for novel or specialized research chemicals. Therefore, this guide employs a scientifically rigorous, analog-based approach to hazard assessment. By examining the safety profiles of structurally related pyrimidinone derivatives, we can infer the potential hazards and necessary safety precautions for 5-methyl-6-ethyl-4(3H)-pyrimidinone.

The primary analogs referenced in this guide include:

  • 6-Ethyl-5-fluoro-4(3H)-pyrimidinone

  • Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone

Based on the data from these analogs, researchers should anticipate that 5-methyl-6-ethyl-4(3H)-pyrimidinone may be harmful if swallowed and is likely to cause skin and eye irritation. The subsequent sections will delve into the specifics of these potential hazards, recommended handling procedures, and emergency protocols.

Hazard Identification and Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. Based on the analysis of analog compounds, 5-methyl-6-ethyl-4(3H)-pyrimidinone can be preliminarily classified as follows:

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarningExclamation Mark
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarningExclamation Mark
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritationWarningExclamation Mark

This classification is a conservative estimation based on available data for similar compounds. For instance, 6-Ethyl-5-fluoro-4(3H)-pyrimidinone is classified as harmful if swallowed and causes severe skin burns and eye damage[1]. Similarly, other pyrimidinone derivatives are noted to cause skin and eye irritation[2][3].

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical to mitigate the risks associated with 5-methyl-6-ethyl-4(3H)-pyrimidinone. The following protocols are derived from best practices and the safety information of analogous compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol Eye_Protection Wear chemical safety goggles or a face shield. Hand_Protection Wear compatible chemical-resistant gloves (e.g., Nitrile rubber). Body_Protection Wear a lab coat, and consider additional protective clothing for larger quantities. Respiratory_Protection Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator. Researcher Researcher Researcher->Eye_Protection Eyes Researcher->Hand_Protection Hands Researcher->Body_Protection Body Researcher->Respiratory_Protection Respiratory

Caption: Essential PPE for handling 5-methyl-6-ethyl-4(3H)-pyrimidinone.

Engineering Controls

Engineering controls are designed to remove the hazard at the source.

  • Ventilation: Always handle this compound in a well-ventilated laboratory. The use of a chemical fume hood is strongly recommended, especially when handling powders or volatile solutions.

  • Eye Wash Stations and Safety Showers: Ensure that emergency eye wash stations and safety showers are readily accessible and in good working order.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing[2].

  • Do not breathe dust or vapors.

  • Wash hands thoroughly after handling[2].

  • Keep containers tightly closed when not in use.

Storage Requirements

Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place[4].

  • Keep away from strong oxidizing agents[4].

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency_Response cluster_emergency Emergency Response Workflow Exposure Exposure Event Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Action_Inhalation Move to fresh air. Seek medical attention if symptoms persist. Inhalation->Action_Inhalation Action_Skin Immediately wash with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. Skin_Contact->Action_Skin Action_Eye Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. Eye_Contact->Action_Eye Action_Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Ingestion->Action_Ingestion

Caption: Step-by-step emergency procedures for exposure incidents.

Toxicological Profile: An Analog-Based Perspective

While no specific toxicological data exists for 5-methyl-6-ethyl-4(3H)-pyrimidinone, the information from its analogs provides valuable insights.

Toxicological EndpointAnalog CompoundFindingReference
Acute Oral Toxicity 6-Ethyl-5-fluoro-4(3H)-pyrimidinoneCategory 4: Harmful if swallowed. Discriminating dose of 500 mg/kg bw.[1]
Skin Corrosion/Irritation 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-oneCategory 2: Causes skin irritation.[2]
Serious Eye Damage/Irritation 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-oneCategory 2: Causes serious eye irritation.[2]
Germ Cell Mutagenicity 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-oneNo information available.[2]
Carcinogenicity 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-oneNo information available.[2]
Reproductive Toxicity 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinoneCategory 2: Suspected of damaging fertility or the unborn child.[4]

The lack of data for mutagenicity and carcinogenicity for the analogs underscores the importance of handling 5-methyl-6-ethyl-4(3H)-pyrimidinone with a high degree of caution, assuming it may possess these properties until proven otherwise. The potential for reproductive toxicity, as indicated by an analog, warrants special consideration for researchers of child-bearing potential.

Conclusion and Recommendations

The safe handling of 5-methyl-6-ethyl-4(3H)-pyrimidinone in a research and development setting is achievable through the diligent application of the principles outlined in this guide. While the absence of a specific SDS necessitates an analog-based approach to hazard assessment, the consistency in the safety profiles of related pyrimidinone derivatives provides a solid foundation for establishing robust safety protocols.

Key Recommendations:

  • Always treat 5-methyl-6-ethyl-4(3H)-pyrimidinone as a hazardous substance.

  • Strictly adhere to the recommended PPE, engineering controls, and handling procedures.

  • Ensure all personnel are trained on the potential hazards and emergency procedures.

  • Maintain clear and accurate records of the handling and use of this compound.

  • If any adverse health effects are observed, seek immediate medical attention and report the incident to the appropriate safety officer.

By integrating these safety measures into all experimental workflows, researchers can confidently and responsibly explore the scientific potential of 5-methyl-6-ethyl-4(3H)-pyrimidinone.

References

  • PubChem. (n.d.). Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of 6-Ethyl-5-Methyl-4-Hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

This guide details the synthesis of 6-ethyl-5-methyl-4-hydroxypyrimidine (Target) starting specifically from ethyl acetoacetate (EAA).

Critical Structural Challenge: Standard alkylation of EAA (


) typically occurs at the activated 

-methylene position (C2). However, the target molecule requires an ethyl group at position 6 and a methyl group at position 5 .
  • Position 6 (Pyrimidine) originates from the ketone methyl of EAA. To convert the methyl (

    
    -) to an ethyl (
    
    
    
    -), we must perform a
    
    
    -alkylation
    .
  • Position 5 (Pyrimidine) originates from the

    
    -carbon of EAA. This requires a standard 
    
    
    
    -alkylation
    .

Therefore, this protocol utilizes Weiler-Huckin dianion chemistry to selectively functionalize the


-position first, followed by 

-functionalization, and finally cyclocondensation.
Retrosynthetic Pathway

The synthesis is broken down into three distinct phases:

  • 
    -Methylation:  Conversion of EAA to Ethyl 3-oxopentanoate via dianion generation.
    
  • 
    -Methylation:  Conversion to Ethyl 2-methyl-3-oxopentanoate.
    
  • Cyclocondensation: Ring closure with Formamidine Acetate.

SyntheticRoute EAA Ethyl Acetoacetate (Start) Dianion 1,3-Dianion Intermediate EAA->Dianion 1. LDA (2 eq), THF, -78°C Inter1 Ethyl 3-oxopentanoate (γ-alkylated) Dianion->Inter1 2. MeI (1 eq) (Regioselective γ-attack) Inter2 Ethyl 2-methyl-3-oxopentanoate (α,γ-functionalized) Inter1->Inter2 3. NaOEt, MeI (α-alkylation) Product 6-Ethyl-5-methyl-4-hydroxypyrimidine (Target) Inter2->Product 4. Formamidine Acetate NaOEt, EtOH, Reflux

Figure 1: Strategic modification of the Ethyl Acetoacetate carbon skeleton to match the target pyrimidine substitution pattern.

Phase 1: Carbon Skeleton Construction (The Weiler-Huckin Protocol)

Theoretical Grounding

The protons at the


-position (terminal methyl) of EAA are significantly less acidic (

) than the

-protons (

). To alkylate the

-position, we must generate a dianion using two equivalents of a strong base (LDA). The resulting dianion is more nucleophilic at the

-carbon, directing the first equivalent of electrophile to that position [1].
Reagents & Equipment[1][2][3]
  • Reagents: Ethyl acetoacetate (EAA), Diisopropylamine, n-Butyllithium (2.5M in hexanes), Methyl Iodide (MeI), Dry THF.

  • Equipment: Flame-dried 3-neck flask, Nitrogen/Argon line, Low-temperature thermometer, Dry ice/Acetone bath.

Step-by-Step Protocol
Step A: Generation of Ethyl 3-oxopentanoate (

-methylation)
  • Dianion Formation:

    • Charge a flame-dried flask with dry THF (anhydrous) and Diisopropylamine (2.2 equiv). Cool to 0°C.

    • Add n-Butyllithium (2.2 equiv) dropwise. Stir for 30 min to form LDA.

    • Cool the solution to -78°C (Critical for regioselectivity).

    • Add Ethyl acetoacetate (1.0 equiv) dropwise over 20 minutes. The solution will turn yellow/orange, indicating dianion formation. Stir for 1 hour at -78°C.

  • Alkylation:

    • Add Methyl Iodide (1.05 equiv) in THF dropwise.

    • Crucial: Allow the reaction to stir at -78°C for 30 minutes, then slowly warm to 0°C over 2 hours. The dianion reacts preferentially at the

      
      -carbon.
      
  • Quench & Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with Diethyl Ether (

      
      ). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.
    • Purification: Distillation under reduced pressure.[1][2][3]

    • Result:Ethyl 3-oxopentanoate (Structure:

      
      ).
      
Step B: Generation of Ethyl 2-methyl-3-oxopentanoate (

-methylation)

Now that the chain is extended, we introduce the methyl group at the


-position.
  • Enolate Formation:

    • Dissolve Sodium metal (1.1 equiv) in absolute Ethanol to form Sodium Ethoxide.

    • Cool to 0°C. Add Ethyl 3-oxopentanoate (from Step A) dropwise.

  • Alkylation:

    • Add Methyl Iodide (1.1 equiv) dropwise.

    • Reflux the mixture for 2–4 hours. Monitor by TLC (or GC-MS) for disappearance of starting material.

  • Workup:

    • Evaporate Ethanol. Resuspend residue in water.[1][4]

    • Extract with Ethyl Acetate.[5][1][3] Dry and concentrate.

    • Result:Ethyl 2-methyl-3-oxopentanoate .[2]

    • Note: This intermediate corresponds to the C5-C6 fragment of the target pyrimidine.

Phase 2: Heterocycle Formation (Cyclocondensation)

Mechanism

The


-keto ester reacts with a dinucleophile (Formamidine) to close the pyrimidine ring. Formamidine provides the N1-C2-N3 fragment. The condensation releases water and ethanol.
Protocol
  • Reagent Prep: Prepare a solution of Sodium Ethoxide (from 1.2 equiv Na) in absolute Ethanol (20 mL/g of substrate).

  • Addition: Add Formamidine Acetate (1.2 equiv) to the ethoxide solution. Stir for 15 minutes to liberate the free base.

  • Condensation:

    • Add Ethyl 2-methyl-3-oxopentanoate (1.0 equiv) dropwise.

    • Heat the mixture to reflux for 6–12 hours.

    • Observation: A precipitate (the sodium salt of the pyrimidine) may form.

  • Isolation:

    • Evaporate the solvent under reduced pressure.[2]

    • Dissolve the residue in a minimum amount of water.

    • Neutralization: Cool the solution in an ice bath and acidify to pH ~5–6 with Glacial Acetic Acid or dilute HCl.

    • The product, 6-ethyl-5-methyl-4-hydroxypyrimidine , will precipitate as a solid.

  • Purification: Recrystallize from Ethanol or Ethanol/Water mixtures.

Analytical Data & Validation

Expected Physical Properties
ParameterValue (Approx.)Notes
Appearance White to off-white crystalline solid
Melting Point 170–175°CVaries slightly by tautomer/solvate
Solubility Soluble in DMSO, MeOH; Sparingly in water
Key NMR Signals (Validation)
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       1.10 (t, 3H, 
      
      
      
      ): The ethyl terminal methyl.
    • 
       1.85 (s, 3H, Pyrimidine-C5-
      
      
      
      ): The C5 methyl group.
    • 
       2.45 (q, 2H, 
      
      
      
      ): The ethyl methylene.
    • 
       7.80–8.00 (s, 1H, C2-
      
      
      
      ): Characteristic pyrimidine proton.
    • 
       12.0+ (br s, 1H, 
      
      
      
      /
      
      
      ): Tautomeric proton.

Process Logic & Troubleshooting

Mechanism cluster_0 Troubleshooting Logic Issue1 Issue: Low Yield in Step 1 Cause1 Cause: Incomplete Dianion Formation or Temp > -78°C Issue1->Cause1 Fix1 Fix: Ensure dry THF; Maintain -78°C during EAA addition Cause1->Fix1 Issue2 Issue: Wrong Isomer (6-Me, 5-Et) Cause2 Cause: Skipped Gamma-alkylation; Directly alkylated EAA with EtI Issue2->Cause2 Fix2 Fix: Must extend Acetyl group first (Weiler-Huckin) Cause2->Fix2

Figure 2: Diagnostic logic for common synthetic failures in substituted pyrimidines.

Expert Insight: The "Claisen" Alternative

While the prompt mandates starting from Ethyl Acetoacetate , researchers should note that a Claisen Condensation of Ethyl Propionate is a viable industrial alternative if EAA is not a strict constraint.

  • Reaction:

    
    .
    
  • This route yields the exact same intermediate required for Step 3, often with higher atom economy and avoiding cryogenic dianion chemistry [2]. However, for the specific request of "From EAA," the dianion route described above is the chemically correct solution.

References

  • Weiler, L. (1970). "Dianions of

    
    -keto esters. I. Preparation and alkylation."[2][6][7] Journal of the American Chemical Society, 92(22), 6702–6704. 
    
  • Organic Syntheses. (1951). "2-Methyl-3-oxopentanoic acid, ethyl ester" (Related Claisen Protocol). Organic Syntheses, Coll.[5] Vol. 3.

  • PubChem. (2024). "6-Ethyl-5-methyl-4(3H)-pyrimidinone Compound Summary." National Center for Biotechnology Information.

  • Brown, D. J. (1962). "The Pyrimidines."[1][4][8][9][10] Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Standard text for pyrimidine cyclization mechanisms).

Sources

Application Note: Scalable Synthesis of 6-Ethyl-4-Hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Condensation of Methyl 3-amino-2-pentenoate with Formamide

Executive Summary

This application note details the optimized protocol for the cyclocondensation of methyl 3-amino-2-pentenoate with formamide to synthesize 6-ethyl-4-hydroxypyrimidine (also known as 6-ethyl-4(3H)-pyrimidinone). This transformation is a critical step in the manufacturing of broad-spectrum antifungal agents (e.g., Voriconazole intermediates) and kinase inhibitors.

While traditional methods often employ high-pressure thermal condensation, this guide focuses on a base-catalyzed alkoxide route (Sodium Methoxide/Ethoxide). This approach offers superior atom economy, lower thermal requirements (90–110°C vs. 180°C), and a cleaner impurity profile suitable for GMP environments.

Reaction Chemistry & Mechanism
2.1 The Chemical Transformation

The reaction is a


 cyclocondensation. The 

-enamino ester (methyl 3-amino-2-pentenoate) provides a 3-carbon fragment (C4-C5-C6) and one nitrogen (N1), while formamide serves as a binucleophilic C-N synthon (providing C2 and N3).

Chemical Equation:



2.2 Mechanistic Pathway

Understanding the mechanism is vital for troubleshooting yield losses. The reaction proceeds through two main stages: N-formylation and Intramolecular Cyclization .

  • Activation: Sodium methoxide acts as a base, likely deprotonating the formamide or facilitating the nucleophilic attack.

  • Formylation: The amino group of the pentenoate attacks the formamide carbonyl. Note: In the presence of excess formamide and base, formamide often acts as a formylating agent via transamidation.

  • Cyclization: The newly formed intermediate undergoes intramolecular nucleophilic attack where the formamide-derived nitrogen attacks the ester carbonyl, displacing methanol.

  • Tautomerization: The final product exists in equilibrium between the enol (4-hydroxy) and keto (4(3H)-one) forms, with the keto form predominating in solution.

ReactionMechanism Reactants Methyl 3-amino-2-pentenoate + Formamide Inter1 Intermediate I: N-Formyl Enamine Reactants->Inter1 Transamidation (NaOMe cat.) Inter2 Intermediate II: Cyclized Aminal Inter1->Inter2 Intramolecular Cyclization Product 6-Ethyl-4-Hydroxypyrimidine (Product) Inter2->Product - MeOH - H2O Byproducts Byproducts: MeOH, H2O Inter2->Byproducts

Figure 1: Mechanistic flow of the base-catalyzed cyclocondensation.

Critical Process Parameters (CPPs)

To ensure reproducibility and scalability, the following parameters must be strictly controlled:

ParameterSpecificationScientific Rationale
Stoichiometry Formamide (2.0 – 3.0 eq)Excess formamide acts as both reactant and co-solvent, driving the equilibrium forward.
Base Catalyst NaOMe (1.0 – 1.1 eq)Stoichiometric base is required to convert the product into its sodium salt, driving the reaction to completion by precipitation.
Temperature 90°C – 110°CTemperatures <90°C result in incomplete cyclization (intermediate accumulation). >120°C increases tar formation.
Solvent System Methanol or n-ButanolMethanol is standard; n-Butanol allows higher reflux temperatures for faster kinetics (industrial preference).
Reaction Time 4 – 6 HoursValidated by HPLC monitoring (Target: <1.0% Starting Material).
Experimental Protocol

Safety Warning: Formamide is a known teratogen. Sodium Methoxide is corrosive and moisture-sensitive. Perform all operations in a fume hood with appropriate PPE (gloves, goggles, lab coat).

4.1 Materials
  • Methyl 3-amino-2-pentenoate (Purity >95%)

  • Formamide (Anhydrous)

  • Sodium Methoxide (30% wt solution in Methanol)

  • Hydrochloric Acid (conc. and 6N)

  • 2-Propanol (for recrystallization)

4.2 Step-by-Step Procedure (Base-Catalyzed Route)

Step 1: Reactor Setup

  • Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and a reflux condenser.

  • Purge the system with Nitrogen (

    
    ) to maintain an inert atmosphere.
    

Step 2: Reagent Addition

  • Charge Formamide (45.0 g, 1.0 mol, 2.5 eq) into the flask.

  • Cool to 0–5°C using an ice bath.

  • Dropwise add Sodium Methoxide 30% solution (72.0 g, 0.4 mol, 1.0 eq) over 20 minutes. Exothermic step: Maintain temp <15°C.

  • Stir for 15 minutes to ensure homogeneity.

  • Add Methyl 3-amino-2-pentenoate (51.6 g, 0.4 mol, 1.0 eq) dropwise over 30 minutes.

Step 3: Reaction

  • Remove the ice bath and slowly ramp the temperature to reflux (approx. 90–95°C) .

  • Optional: If using n-Butanol as co-solvent, strip methanol via distillation until internal temp reaches 105–110°C.

  • Maintain reflux for 5 hours .

  • IPC (In-Process Control): Take a 50 µL aliquot, dilute in 1:1 MeCN:Water, and analyze by HPLC. Reaction is complete when limiting reagent (pentenoate) is <1.0%.

Step 4: Quench and Isolation

  • Cool the reaction mixture to 20°C.

  • Add Water (100 mL) to dissolve the sodium salt of the pyrimidine.

  • Acidify the solution slowly with conc. HCl to pH 5.0–6.0. Caution: Product precipitates rapidly.

  • Cool the resulting slurry to 0–5°C and age for 1 hour.

  • Filter the solid using a Buchner funnel.

  • Wash the cake with cold water (2 x 30 mL) and cold isopropanol (1 x 20 mL).

Step 5: Purification

  • Dry the crude solid in a vacuum oven at 50°C for 6 hours.

  • Recrystallization: Dissolve crude solid in minimum boiling 2-Propanol (or Ethanol). Cool slowly to room temperature, then to 4°C.

  • Filter pure crystals.

Expected Yield: 75% – 85% Appearance: Off-white to pale yellow crystalline solid.

Process Workflow Diagram

ProcessWorkflow Setup 1. Setup & Inertion (N2 Purge, 0°C) Addition 2. Reagent Addition (NaOMe -> Formamide -> Pentenoate) Setup->Addition Reaction 3. Reaction (Reflux 90-110°C, 5h) Addition->Reaction IPC IPC: HPLC Check (SM < 1.0%) Reaction->IPC IPC->Reaction Fail (Extend Time) Quench 4. Quench & Acidification (Water + HCl to pH 5-6) IPC->Quench Pass Isolation 5. Filtration & Wash (Cold Water/IPA) Quench->Isolation Purification 6. Recrystallization (2-Propanol) Isolation->Purification

Figure 2: Operational workflow for the synthesis of 6-ethyl-4-hydroxypyrimidine.

Analytical Characterization

To validate the product identity, compare spectral data against the following standards:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.0–12.5 ppm (br s, 1H, NH/OH tautomer)
      
    • 
       8.10 ppm (s, 1H, C2-H)
      
    • 
       6.15 ppm (s, 1H, C5-H)
      
    • 
       2.45 ppm (q, 2H, 
      
      
      
      -CH3)
    • 
       1.15 ppm (t, 3H, CH2-
      
      
      
      )
    • Note: The C2 proton is characteristic of the pyrimidine ring formation.

  • Mass Spectrometry (ESI+):

    • Calculated Mass (

      
      ): 124.06
      
    • Observed

      
      : 125.1
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<50%) Moisture in formamide or reactor.Ensure Formamide is anhydrous (<0.1% H2O). Dry reactor thoroughly.
Product is Sticky/Gummy Incomplete acidification or residual formamide.Ensure pH is strictly 5–6. Wash filter cake thoroughly with water to remove formamide.
High Impurity (Unknown peaks) Temperature too high (>120°C) causing polymerization.Control oil bath temp. Consider switching to n-Butanol and refluxing at controlled 110°C.
Slow Reaction Rate Old NaOMe solution (degraded).Use fresh NaOMe solution or freshly prepared sodium alkoxide.
References
  • European Patent Office. (1989). Process for preparing 4-hydroxypyrimidine. EP0326389B1. Retrieved from .

  • National Institutes of Health (NIH). (2004). Three-component condensation leading to beta-amino acid diamides. J Am Chem Soc.[1] Retrieved from .

  • TSI Journals. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine. Retrieved from .

Sources

protocol for cyclization of beta-keto esters to pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PYR-2026 Topic: High-Fidelity Protocols for the Cyclization of


-Keto Esters to Pyrimidines
Date:  February 12, 2026
Author:  Senior Application Scientist, Chemical Development Division

Executive Summary

This technical guide outlines two distinct, validated protocols for the synthesis of functionalized pyrimidines via the condensation of


-keto esters with amidines (or guanidines). Pyrimidines represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs such as Rosuvastatin (Crestor) and Imatinib (Gleevec).

We present two methodologies:

  • Method A (Thermodynamic/Scale-Up): A classical base-mediated cyclization optimized for batch consistency and kilogram-scale production.

  • Method B (Kinetic/High-Throughput): A microwave-assisted protocol designed for rapid library generation and scaffold exploration.

Mechanistic Foundation & Logic

To control the outcome of this reaction, one must understand the competing electrophilic sites. The


-keto ester possesses two electrophiles: the ketone  (more reactive, harder) and the ester  (less reactive, softer).

The reaction generally proceeds via a [3+3] annulation. The amidine nitrogen (nucleophile) typically attacks the more reactive ketone carbonyl first, forming a tetrahedral intermediate. This is followed by dehydration to an enamine, and subsequent intramolecular attack on the ester carbonyl to close the ring.

Mechanistic Pathway (Visualization)

PyrimidineMechanism Start Reactants: Amidine + u03b2-Keto Ester Inter1 Intermediate I: Tetrahedral Adduct (Attack at Ketone) Start->Inter1 Nucleophilic Attack Inter2 Intermediate II: Enamine Formation (-H2O) Inter1->Inter2 Dehydration Cyclic Cyclization: Intramolecular Attack on Ester Inter2->Cyclic Ring Closure Final Product: Pyrimidin-4-ol (Tautomerizes to Pyrimidone) Cyclic->Final Aromatization

Figure 1: The dominant mechanistic pathway for base-mediated condensation. Note that under acidic conditions or with specific steric bulk, the regioselectivity can invert.

Critical Process Parameters (CPPs)

Before executing the protocols, the following variables must be controlled to ensure reproducibility.

ParameterRecommendationScientific Rationale
Base Selection Match the Alkoxide If using an ethyl ester, use NaOEt in EtOH. Using NaOMe with an ethyl ester causes transesterification, leading to mixed product profiles.
Stoichiometry 1.2 : 1.0 (Base:Substrate) The amidine is often supplied as a hydrochloride salt (e.g., Guanidine HCl). 1 equivalent of base is consumed just to liberate the free base. An excess is required to drive the enolization.
Water Content < 0.1% (Karl Fischer) Water competes with the nucleophile for the ester (hydrolysis), producing the carboxylic acid byproduct which creates a dead-end pathway (decarboxylation).
Temperature Reflux (78°C) vs MW (120°C) Thermal reflux ensures thermodynamic equilibration. Microwave heating overcomes activation energy barriers for sterically hindered substrates.

Protocol A: Classical Base-Mediated Cyclization (Scale-Up)

Best for: Multi-gram synthesis, industrial scale-up, and substrates sensitive to high-energy conditions.

Reagents:
  • 
    -Keto Ester (1.0 equiv)[1]
    
  • Amidine/Guanidine Hydrochloride (1.1 equiv)

  • Sodium Ethoxide (2.5 equiv) [Freshly prepared or 21 wt% solution]

  • Ethanol (Anhydrous)

Step-by-Step Methodology:
  • Base Preparation: In a flame-dried 3-neck round bottom flask equipped with a reflux condenser and nitrogen inlet, charge Anhydrous Ethanol (10 mL/g of substrate). Add Sodium Ethoxide (2.5 equiv).

    • Note: If using sodium metal, add slowly to ethanol at 0°C to control H2 evolution.

  • Free Base Liberation: Add the Amidine/Guanidine Hydrochloride (1.1 equiv) to the stirring alkoxide solution. Stir at ambient temperature for 15 minutes.

    • Checkpoint: The solution should become cloudy as NaCl precipitates.

  • Addition: Add the

    
    -Keto Ester (1.0 equiv) dropwise over 10 minutes.
    
    • Why? Slow addition prevents localized high concentrations that might favor self-condensation of the keto ester.

  • Reaction: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Monitoring: Monitor by TLC or LC-MS. The disappearance of the keto-ester UV active spot is the primary endpoint.

  • Workup (The "Quench & Crash"):

    • Cool reaction to room temperature.[2]

    • Concentrate the solvent to ~20% of original volume under reduced pressure.

    • Pour the residue into crushed ice (50 g).

    • Acidify carefully with Acetic Acid or 1M HCl to pH ~5–6.

    • Observation: The pyrimidinol (often existing as the pyrimidone tautomer) usually precipitates as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water (to remove salts), and recrystallize from EtOH/Water if necessary.

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Library generation, sterically hindered substrates, and "Green Chemistry" applications.

Reagents:
  • 
    -Keto Ester (1.0 equiv)[1]
    
  • Amidine/Guanidine Carbonate (0.55 equiv - Note: Carbonate salts release base in situ)

  • Solvent: Ethanol (or Solvent-Free)[3]

Step-by-Step Methodology:
  • Vessel Charging: In a 10 mL microwave-transparent crimp vial, add

    
    -Keto Ester (1.0 mmol) and Guanidine Carbonate (0.6 mmol).
    
    • Optimization: If using the HCl salt of the amidine, add 1.0 equiv of solid NaOEt or KOtBu.

  • Solvent: Add Ethanol (1.0 mL).

    • Note: High concentration (1M) is preferred in microwave synthesis to maximize collision frequency.

  • Irradiation: Seal the vial. Irradiate at 120°C for 10–15 minutes (Hold time).

    • Safety: Ensure the vessel pressure limit is not exceeded (typically 20 bar).

  • Workup:

    • Cool to room temperature (compressed air cooling).

    • Pour mixture into water.

    • Filter the precipitate.

  • Purification: Often, microwave products are clean enough for direct biological screening after simple washing. If not, use automated flash chromatography (DCM:MeOH gradient).

Analytical Validation & Decision Tree

To validate the structure, look for the loss of the ethyl group protons (if using ethyl esters) and the appearance of the pyrimidine ring proton.

NMR Signature (


H, 400 MHz, DMSO-d6): 
  • Product: Singlet at

    
     5.5–6.5 ppm (C5-H of pyrimidine core).
    
  • Impurity: Triplet at

    
     1.2 ppm and Quartet at 
    
    
    
    4.1 ppm (Unreacted Ethyl Ester).
Troubleshooting & Purification Workflow

PurificationTree Start Crude Reaction Mixture CheckSolubility Is Product Water Soluble? Start->CheckSolubility Precipitate Acidify to pH 5 (Precipitation) CheckSolubility->Precipitate No (Typical) Extraction Extract with EtOAc/n-BuOH CheckSolubility->Extraction Yes (Polar Groups) Solid Filter Solid Precipitate->Solid Solid Forms Liquid Organic Layer Extraction->Liquid Recryst Recrystallize (EtOH/H2O) Solid->Recryst

Figure 2: Purification decision tree based on product solubility.

References

  • Mechanistic Overview & Pinner Synthesis

    • Jadhav, S. D., & Singh, A. (2017).[4] "Synthesis of pyrimidines." Organic Chemistry Portal.

  • Microwave-Assisted Protocols

    • Felluga, F., Benedetti, F., Berti, F., Drioli, S., & Regini, G. (2018).[5] "Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation." Synlett, 29, 986-992.[5]

  • Regioselectivity & General Synthesis

    • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[6] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 720-722.[6]

  • Industrial Application (Patent)

    • "Process for the preparation of pyrimidine derivatives."[6][7][8][9][10] (EP0841326B1). Google Patents.

Sources

Application Notes and Protocols for 6-ethyl-5-methyl-4-pyrimidinone as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 6-ethyl-5-methyl-4-pyrimidinone. This pyrimidinone derivative is a valuable intermediate in the synthesis of various pharmaceutically active compounds, particularly in the realm of kinase inhibitors.

Introduction: The Significance of the Pyrimidinone Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core of numerous biologically active molecules, including several approved drugs. The 4-pyrimidinone moiety, in particular, is a privileged scaffold due to its ability to engage in multiple hydrogen bonding interactions with biological targets. The strategic placement of substituents on the pyrimidinone ring allows for the fine-tuning of a compound's pharmacological properties. 6-ethyl-5-methyl-4-pyrimidinone offers a unique combination of alkyl substituents that can influence solubility, metabolic stability, and target engagement. Its application as an intermediate is particularly notable in the development of cyclin-dependent kinase (CDK) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.

Synthesis of 6-ethyl-5-methyl-4-pyrimidinone

The most common and efficient method for the synthesis of 4-pyrimidinone derivatives is the cyclocondensation of a β-keto ester with an amidine or a related N-C-N synthon.[1] For 6-ethyl-5-methyl-4-pyrimidinone, a reliable synthetic strategy involves the reaction of ethyl 2-methyl-3-oxopentanoate with formamidine.

Synthetic Pathway Overview

The synthesis proceeds via a classical pyrimidine ring-forming reaction. The β-keto ester provides the C4, C5, C6, and the exocyclic oxygen at C4, while formamidine provides N1, C2, and N3 of the pyrimidine ring.

Synthesis_Overview Ethyl 2-methyl-3-oxopentanoate Ethyl 2-methyl-3-oxopentanoate 6-ethyl-5-methyl-4-pyrimidinone 6-ethyl-5-methyl-4-pyrimidinone Ethyl 2-methyl-3-oxopentanoate->6-ethyl-5-methyl-4-pyrimidinone Formamidine, Base Formamidine Formamidine Formamidine->6-ethyl-5-methyl-4-pyrimidinone caption Synthesis of 6-ethyl-5-methyl-4-pyrimidinone

Caption: General overview of the synthesis of 6-ethyl-5-methyl-4-pyrimidinone.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for similar pyrimidinone syntheses.[2]

Materials:

  • Ethyl 2-methyl-3-oxopentanoate

  • Formamidine acetate

  • Sodium ethoxide (or sodium metal in absolute ethanol)

  • Absolute ethanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.1 equivalents) in absolute ethanol under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide.

  • Reaction Setup: To the sodium ethoxide solution, add formamidine acetate (1.0 equivalent). Stir the mixture for 15 minutes at room temperature.

  • Addition of β-Keto Ester: Slowly add ethyl 2-methyl-3-oxopentanoate (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in water and neutralize with 1 M hydrochloric acid to a pH of approximately 7.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: The crude 6-ethyl-5-methyl-4-pyrimidinone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Expected Yield: 65-75%

Compound Molecular Formula Molecular Weight Appearance
6-ethyl-5-methyl-4-pyrimidinoneC7H10N2O138.17 g/mol Off-white to pale yellow solid

Application as a Pharmaceutical Intermediate: Synthesis of a CDK4/6 Inhibitor Analog

The 6-ethyl-5-methyl-4-pyrimidinone core is a key building block for the synthesis of potent and selective CDK4/6 inhibitors, which are used in the treatment of HR-positive, HER2-negative breast cancer.[3][4] The following protocol outlines a hypothetical synthesis of a CDK4/6 inhibitor analog, demonstrating the utility of this intermediate.

Rationale for Application in CDK4/6 Inhibitors

The pyrimidinone scaffold mimics the adenine core of ATP, allowing it to bind to the ATP-binding pocket of CDKs. The substituents at the 5 and 6 positions are crucial for establishing selectivity for CDK4/6 over other kinases. The ethyl group at the 6-position and the methyl group at the 5-position can provide optimal interactions within the kinase hinge region.

Synthetic Workflow for a CDK4/6 Inhibitor Analog

CDK_Inhibitor_Synthesis A 6-ethyl-5-methyl-4-pyrimidinone B 4-chloro-6-ethyl-5-methylpyrimidine A->B Chlorination (e.g., POCl3) C CDK4/6 Inhibitor Analog B->C Suzuki or Buchwald-Hartwig Coupling with a suitable coupling partner caption Synthesis of a CDK4/6 Inhibitor Analog

Caption: General workflow for the synthesis of a CDK4/6 inhibitor analog.

Detailed Protocol for the Synthesis of a CDK4/6 Inhibitor Analog

Step 1: Chlorination of 6-ethyl-5-methyl-4-pyrimidinone

Materials:

  • 6-ethyl-5-methyl-4-pyrimidinone

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylaniline (catalytic amount)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of 6-ethyl-5-methyl-4-pyrimidinone in toluene, add a catalytic amount of N,N-dimethylaniline.

  • Slowly add phosphorus oxychloride (POCl3) at 0 °C.

  • Heat the reaction mixture to reflux for 3-4 hours.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto ice.

  • Neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to obtain 4-chloro-6-ethyl-5-methylpyrimidine.

Step 2: Suzuki Coupling to Synthesize the Final Product

Materials:

  • 4-chloro-6-ethyl-5-methylpyrimidine

  • A suitable boronic acid or ester coupling partner (e.g., a substituted pyridine boronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • In a reaction vessel, combine 4-chloro-6-ethyl-5-methylpyrimidine, the boronic acid derivative (1.1 equivalents), palladium catalyst (0.05 equivalents), and potassium carbonate (2.0 equivalents).

  • Degas the mixture and purge with nitrogen.

  • Add the degassed solvent mixture (1,4-dioxane/water).

  • Heat the reaction mixture to 80-90 °C for 8-12 hours.

  • After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the final CDK4/6 inhibitor analog.

Analytical and Quality Control Protocols

Rigorous analytical testing is crucial to ensure the identity, purity, and quality of 6-ethyl-5-methyl-4-pyrimidinone.

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of the synthesized intermediate.

Instrumentation and Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid
Gradient 10% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the structure of 6-ethyl-5-methyl-4-pyrimidinone.

¹H NMR (400 MHz, CDCl₃):

  • Expected Chemical Shifts (δ, ppm):

    • ~1.2 (t, 3H, -CH₂CH ₃)

    • ~2.1 (s, 3H, -CH ₃)

    • ~2.6 (q, 2H, -CH ₂CH₃)

    • ~7.8 (s, 1H, pyrimidine C2-H )

    • ~12.0 (br s, 1H, NH )

¹³C NMR (100 MHz, CDCl₃):

  • Expected Chemical Shifts (δ, ppm):

    • ~12.5 (-CH₂C H₃)

    • ~15.0 (-C H₃)

    • ~25.0 (-C H₂CH₃)

    • ~115.0 (C5)

    • ~150.0 (C2)

    • ~160.0 (C6)

    • ~165.0 (C4)

References

  • Cho, Y. S., et al. (2010). 4-(Pyrazol-4-yl)-pyrimidines as selective inhibitors of cyclin-dependent kinase 4/6. Journal of Medicinal Chemistry, 53(22), 7938-7957. [Link]

  • Tadesse, S., et al. (2019). Development of CDK4/6 Inhibitors: A Five Years Update. Molecules, 24(13), 2489. [Link]

  • Bar-Ner, N., et al. (2019). The synthetic strategies for the preparation of Palbociclib. Mini-Reviews in Medicinal Chemistry, 19(12), 983-997. [Link]

  • Ou, W., Liu, F., & Pan, X. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry, 24(3), 1409-1410. [Link]

  • Singh, K., et al. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 24(15), 3462-3465. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • Toogood, P. L., et al. (2005). Discovery of a potent and selective inhibitor of cyclin-dependent kinase 4/6. Journal of Medicinal Chemistry, 48(8), 2388-2406. [Link]

  • RSC Medicinal Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

  • Longdom Publishing SL. (2019). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Organic Chemistry: Current Research, 8(3), 200. [Link]

Sources

Application Note: Purification Strategies for 6-Ethyl-5-Methyl-4-Pyrimidinone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Solvent for 6-Ethyl-5-Methyl-4-Pyrimidinone Content Type: Application Note & Protocol Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists[1]

Executive Summary

The purification of 6-ethyl-5-methyl-4-pyrimidinone (CAS: 22433-23-4, also denoted as 6-ethyl-5-methylpyrimidin-4(3H)-one) presents specific challenges due to the amphoteric nature of the pyrimidinone core and its potential for lactam-lactim tautomerism.[1] While often synthesized via condensation of


-ketoesters with amidines or thiourea, crude isolates frequently contain unreacted starting materials, colored oligomers, or inorganic salts.

This guide details a validated recrystallization protocol. Based on structural analogs (e.g., 4-methyl-6-hydroxypyrimidine and voriconazole intermediates), we identify Ethanol (EtOH) and Acetone as the superior solvent systems, with Acid-Base Precipitation serving as a robust pre-purification step for highly impure bulk material.[1]

Molecular Analysis & Solvent Strategy

Structural Considerations

The target molecule possesses a polar pyrimidinone core flanked by lipophilic alkyl groups (ethyl and methyl).[1]

  • H-Bonding Network: The N3-H and C4=O moieties facilitate strong intermolecular hydrogen bonding, leading to high lattice energy and relatively high melting points (typically >120°C for this class).[1]

  • Solubility Profile:

    • Water:[2] Sparingly soluble at RT; soluble at high pH (deprotonation) or low pH (protonation).[1]

    • Alcohols (MeOH, EtOH): Good solubility at reflux; moderate-to-low at RT.[1]

    • Ketones (Acetone, MEK):[1] Excellent for crystallization; often yields sharper crystals than alcohols.[1]

    • Non-polar (Hexane, Toluene): Poor solubility; high risk of "oiling out."[1][3]

Solvent Selection Decision Matrix

The following logic gate describes the selection process for the optimal solvent system based on impurity profile and scale.

SolventSelection Start Start: Crude 6-ethyl-5-methyl-4-pyrimidinone PurityCheck Is Purity > 85%? Start->PurityCheck SaltCheck Contains Inorganic Salts? PurityCheck->SaltCheck No (<85%) SolventScreen Primary Solvent: Ethanol (95%) PurityCheck->SolventScreen Yes (>85%) SaltCheck->SolventScreen No AcidBase Protocol A: Acid-Base Precipitation SaltCheck->AcidBase Yes AltSolvent Alternative: Acetone SolventScreen->AltSolvent If yield < 50% AcidBase->SolventScreen Refine Precipitate

Figure 1: Decision matrix for solvent selection based on input material quality.[1]

Experimental Protocols

Protocol A: Chemical Purification (Acid-Base Precipitation)

Use this method if the crude material contains significant inorganic salts or is dark brown/black.[1]

Principle: 4-Pyrimidinones are amphoteric.[1] They dissolve in base (forming the pyrimidinolate anion) and precipitate upon neutralization to their isoelectric point (typically pH 6–7).[1]

  • Dissolution: Suspend crude solid (10 g) in 2M NaOH (30 mL). Stir until fully dissolved.

  • Filtration: Filter the alkaline solution through a Celite pad to remove insoluble mechanical impurities.[1]

  • Precipitation:

    • Cool filtrate to 0–5°C in an ice bath.[1]

    • Slowly add Glacial Acetic Acid or 6M HCl dropwise with vigorous stirring.

    • Target pH: Adjust to pH 6.0–7.0. The product will precipitate as a white/off-white solid.[1]

  • Isolation: Filter the solid, wash with cold water (2 x 10 mL), and dry.

  • Next Step: Proceed to Protocol B for final polishing.

Protocol B: Thermal Recrystallization (Ethanol or Acetone)

Standard method for material with >85% purity.[1] Ethanol is preferred for scale-up safety; Acetone often yields higher purity crystals.[1]

Materials
  • Solvent: Ethanol (Absolute or 95%) OR Acetone (Reagent Grade).[1]

  • Antisolvent (Optional): Water (if using EtOH) or Hexane (if using Acetone).[1]

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stir bar, heating mantle.[1]

Step-by-Step Procedure
  • Saturation:

    • Place 5.0 g of crude 6-ethyl-5-methyl-4-pyrimidinone in a 100 mL RBF.

    • Add Ethanol (start with 15 mL) or Acetone (start with 25 mL).[1]

    • Heat to reflux (78°C for EtOH; 56°C for Acetone).[1]

    • Note: If solid remains, add solvent in 2 mL increments until dissolved. Do not exceed 10 mL/g.[1]

  • Hot Filtration (Critical for Clarity):

    • If the hot solution is cloudy or contains black specks, filter immediately through a pre-warmed glass frit or fluted filter paper.[1]

    • Tip: Add 5% activated carbon prior to filtration if the solution is colored, stir for 5 mins at reflux, then filter.[1]

  • Nucleation & Growth:

    • Remove from heat.[1] Allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.[1]

    • Once at RT, transfer to a refrigerator (4°C) for 3 hours.

    • Observation: Shiny, colorless plates or needles should form.

  • Isolation:

    • Filter the crystals using vacuum filtration.[1]

    • Wash:

      • If using Ethanol: Wash with 5 mL of cold Ethanol (-20°C).[1]

      • If using Acetone: Wash with 5 mL of cold Acetone/Hexane (1:1).[1]

    • Drying: Dry in a vacuum oven at 50°C for 6 hours to remove bound solvent.

Data Summary & Solvent Comparison

Solvent SystemDissolution TempRecovery YieldCrystal HabitRemoval EaseNotes
Ethanol (95%) 78°C (Reflux)65 - 75%NeedlesModerateBest general-purpose solvent.[1] Safe.
Acetone 56°C (Reflux)50 - 65%Prisms/PlatesHighYields very high purity.[1] Lower recovery due to lower boiling point limit.[1]
Water 100°C80 - 90%MicrocrystallineLowDifficult to dry.[1] Product may hydrate.[1]
Ethyl Acetate 77°C40 - 50%PowderHighGood for removing polar impurities, but solubility is often too low.[1]

Troubleshooting Guide

Issue: "Oiling Out"

Symptom: Product separates as a liquid droplet layer instead of crystals upon cooling.[1]

  • Cause: The temperature gap between the melting point of the solvated product and the boiling point of the solvent is too narrow, or the solution is too concentrated.[1]

  • Solution:

    • Re-heat to redissolve the oil.[1]

    • Add 10-20% more solvent.[1]

    • Seed the solution with a tiny crystal of pure product at the cloud point.

    • Cool extremely slowly (wrap flask in a towel).

Issue: Low Yield
  • Cause: Product is too soluble in cold solvent.[1]

  • Solution:

    • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat cooling (Second Crop).

    • Use a mixed solvent system: Dissolve in hot Ethanol, then add Water dropwise until slightly turbid, then cool.

Process Workflow Visualization

RecrystallizationWorkflow Dissolve 1. Dissolution (Reflux Temp) Carbon 2. Decolorization (Activated Carbon) Dissolve->Carbon If Colored Filter 3. Hot Filtration (Remove Insolubles) Dissolve->Filter If Clear Carbon->Filter Cool 4. Controlled Cooling (RT -> 4°C) Filter->Cool Isolate 5. Filtration & Wash (Cold Solvent) Cool->Isolate Dry 6. Vacuum Drying (50°C) Isolate->Dry

Figure 2: Step-by-step unit operations for the thermal recrystallization process.

References

  • Organic Syntheses , Coll.[1][4] Vol. 4, p.638 (1963); Vol. 31, p.74 (1951).[1] 4-Methyl-6-hydroxypyrimidine.[1] (Describes purification of the methyl-analog via recrystallization from acetone, ethyl acetate, or ethanol).[1] Link

  • Asian Journal of Chemistry , Vol. 24, No. 3 (2012), 1409-1410.[1][5] An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. (Describes recrystallization of the 5-fluoro-6-ethyl analog from cold acetone). Link[1]

  • World Scientific News , 44 (2016) 13-34.[1][6] Solubility of pyrimidine derivatives in different organic solvents. (Provides solubility data for pyrimidinones in methanol, DMF, and ethyl acetate). Link

  • Vertex AI Search, Synthesis of 6-ethyl-5-methyl-4-pyrimidinone experimental procedure.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Ethyl-5-methyl-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-ethyl-5-methyl-1H-pyrimidin-4-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges during this synthesis. As Senior Application Scientists, we have compiled field-proven insights to help you enhance your reaction yields and product purity.

Section 1: Foundational Synthesis Protocol

A robust and reproducible protocol is the cornerstone of achieving high yields. Below is a standard procedure for the synthesis of 6-ethyl-5-methyl-1H-pyrimidin-4-one via the condensation of ethyl 2-methyl-3-oxopentanoate with formamidine acetate.

Experimental Protocol: Synthesis of 6-Ethyl-5-methyl-1H-pyrimidin-4-one

Reagents and Materials:

  • Ethyl 2-methyl-3-oxopentanoate

  • Formamidine acetate

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Step-by-Step Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Base Solution: To the flask, add anhydrous methanol (e.g., 10 mL per 10 mmol of the limiting reagent) followed by the careful, portion-wise addition of sodium methoxide (1.1 equivalents). Stir until the base is fully dissolved.

  • Reagent Addition: Add ethyl 2-methyl-3-oxopentanoate (1.0 equivalent) to the methanolic base solution and stir for 15 minutes at room temperature. To this mixture, add formamidine acetate (1.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by adding glacial acetic acid until the pH is approximately 7.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add water and ethyl acetate. Transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure 6-ethyl-5-methyl-1H-pyrimidin-4-one.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?

A1: Low yields in pyrimidinone syntheses are a frequent challenge.[1] Several factors, often interconnected, can be responsible. A systematic approach is crucial for diagnosis.

  • Causality—Purity of Reagents: The purity of your starting materials is paramount. Formamidine acetate is hygroscopic; absorbed water can hydrolyze intermediates and inhibit the reaction.[2] Similarly, impurities in the β-ketoester can introduce competing side reactions.

    • Actionable Advice: Use freshly opened, high-purity reagents. If the formamidine acetate is old, consider purifying it or using a fresh bottle. Ensure your β-ketoester was properly stored.

  • Causality—Reaction Conditions: Suboptimal reaction conditions are a leading cause of poor yields.[1]

    • Base Stoichiometry: An insufficient amount of base will result in incomplete deprotonation of the β-ketoester, leading to low conversion. Conversely, a large excess of a strong base can promote side reactions.

    • Temperature and Time: The cyclization and dehydration steps require sufficient thermal energy. However, excessively high temperatures or prolonged reaction times can lead to the decomposition of reactants and products.

    • Actionable Advice: Carefully control the stoichiometry of your base (1.1-1.2 equivalents is typical). Monitor the reaction by TLC to determine the optimal reaction time, avoiding unnecessary heating.

  • Causality—Atmospheric Moisture: The presence of water can interfere with the base and lead to hydrolysis.

    • Actionable Advice: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Conduct the reaction under a dry, inert atmosphere (N₂ or Ar). Use anhydrous solvents.[2]

Q2: The reaction stalls and does not proceed to completion, even after extended heating. How can I drive it forward?

A2: A stalled reaction indicates that a kinetic or thermodynamic barrier is not being overcome.

  • Causality—Insufficient Activation: The final cyclization and dehydration steps can be slow.[2] This may be due to insufficient activation of the carbonyl group.

    • Actionable Advice:

      • Catalyst Check: Ensure your base is active and not degraded. If using sodium methoxide, ensure it has not been overly exposed to air and moisture.

      • Temperature Increase: If using methanol, consider switching to a higher-boiling solvent like ethanol or isopropanol to increase the reaction temperature, which can help overcome the activation energy barrier for the final cyclization.

      • Alternative Catalysis: While a base is standard, some pyrimidine syntheses benefit from the addition of a catalytic amount of a Brønsted or Lewis acid to facilitate the final dehydration step, though this must be carefully tested.[2]

Q3: My crude product is difficult to purify, and I suspect the presence of persistent impurities. What are the likely side products and how can they be removed?

A3: Purification is often challenging due to the formation of structurally similar by-products.

  • Causality—Side Reactions: The most common side reaction is the self-condensation of two molecules of the β-ketoester. This occurs when the enolate of one β-ketoester molecule attacks the carbonyl group of another.

    • Actionable Advice: To minimize this, try adding the β-ketoester slowly to the solution of the base and formamidine. This keeps the instantaneous concentration of the free enolate low, favoring the desired reaction path.

  • Causality—Purification Method: The polarity of pyrimidinones can make them tricky to purify via column chromatography, as they can streak on silica gel.

    • Actionable Advice:

      • Recrystallization: This is the most effective method. Experiment with different solvent systems. A good starting point is dissolving the crude product in a minimal amount of a hot, polar solvent (like ethanol) and slowly adding a less polar co-solvent (like water or hexanes) until turbidity is observed, then allowing it to cool slowly.

      • Acid-Base Extraction: If impurities are acidic or basic, an aqueous acid/base wash during the work-up can help remove them.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of sodium methoxide in this reaction?

A1: Sodium methoxide serves as a base to deprotonate the α-carbon of the ethyl 2-methyl-3-oxopentanoate. This generates a nucleophilic enolate, which is a critical step for the initial attack on the electrophilic carbon of the formamidine. It acts as a catalyst for the initial condensation steps.

Q2: Can I use formamide instead of formamidine acetate as a reagent?

A2: Yes, using formamide is a known and often more cost-effective alternative for synthesizing certain pyrimidin-4-ols.[3] The reaction would typically involve first reacting the β-ketoester with ammonia to form an enamine, followed by cyclization with formamide, often at higher temperatures.[4] This route can simplify reagent handling and reduce costs, making it attractive for large-scale synthesis.[4]

Q3: How can I effectively monitor the reaction's progress?

A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between your starting material (the β-ketoester) and the product. A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1) is a good starting point. The pyrimidinone product is typically more polar and will have a lower Rf value than the starting ester. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Section 4: Optimization Data and Visualizations

Table 1: Influence of Reaction Parameters on Yield

The following table summarizes hypothetical but representative results from an optimization study to illustrate the impact of key variables on the final yield of 6-ethyl-5-methyl-1H-pyrimidin-4-one.

EntryBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
1NaOMe (1.1)Methanol65 (Reflux)665
2NaOMe (1.1)Ethanol78 (Reflux)478
3NaOEt (1.1)Ethanol78 (Reflux)482
4K₂CO₃ (1.5)DMF100845
5NaOMe (1.1)Methanol25 (RT)2420
6NaOEt (1.5)Ethanol78 (Reflux)475

As indicated, switching to a higher boiling solvent like ethanol and using the corresponding base (sodium ethoxide) can significantly improve the reaction yield (Entry 3).

Visual Workflow and Troubleshooting Diagrams

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware & Inert Atmosphere B Dissolve NaOMe in Anhydrous MeOH A->B C Add β-Ketoester B->C D Add Formamidine Acetate C->D E Heat to Reflux (4-6h) D->E F Monitor by TLC E->F G Neutralize & Concentrate F->G Reaction Complete H Liquid-Liquid Extraction G->H I Dry & Concentrate H->I J Recrystallize Product I->J

Caption: General experimental workflow for the synthesis of 6-ethyl-5-methyl-1H-pyrimidin-4-one.

TroubleshootingTree Start Low Yield or Stalled Reaction? Q_Purity Check Reactant Purity (esp. Formamidine) Start->Q_Purity A_Purity Use Fresh/Purified Reagents Q_Purity->A_Purity Impure? YES Q_Conditions Review Reaction Conditions Q_Purity->Q_Conditions Pure? NO A_Anhydrous Ensure Anhydrous Conditions (Solvent/Atmosphere) Q_Conditions->A_Anhydrous Moisture? A_TempSolvent Increase Temp (e.g., Ethanol) Q_Conditions->A_TempSolvent Low Temp? A_Base Verify Base Activity & Stoichiometry Q_Conditions->A_Base Base Issue? Q_Monitoring Monitor by TLC? Q_Conditions->Q_Monitoring All OK? A_TLC Optimize Reaction Time Based on TLC Data Q_Monitoring->A_TLC

Caption: Decision tree for troubleshooting low yield issues in the pyrimidinone synthesis.

References

  • BenchChem. (2025). challenges in working with pyrimidone-based compounds.
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Ou, W., Liu, F., & Pan, X. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry, 24(3), 1409-1410.
  • ResearchGate. (2012). An improvement in synthesis of 6-ethyl-5-fluoro-pyrimidin-4-ol. [Link]

  • Asian Journal of Chemistry. (2011). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. [Link]

Sources

Technical Support Center: Purification of 6-Ethyl-5-Methyl-4-Hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Desalting and Purification Strategies for Amphoteric Pyrimidine Intermediates

Executive Summary

Purifying 6-ethyl-5-methyl-4-hydroxypyrimidine (EMP) from inorganic salts (typically NaCl, Na₂SO₄, or Sodium Acetate) is challenging due to the molecule's amphoteric nature . It behaves as a base at low pH and an acid at high pH, reaching minimum solubility at its isoelectric point (pI).

The most common failure mode in this purification is salt occlusion , where inorganic crystals are trapped within the pyrimidine lattice during rapid precipitation, leading to high "Residue on Ignition" (ROI) or Sulfated Ash values.

This guide provides a validated Isoelectric Precipitation Protocol and a Troubleshooting Matrix for common issues like oiling out and persistent ash content.

Module 1: The Core Protocol (Isoelectric Precipitation)

Recommended for bulk removal of inorganic salts (>95% removal).

The Mechanism

EMP exists in equilibrium between its hydroxy and ketone tautomers. In the reaction mixture (usually alkaline alkoxide solution), it exists as the sodium salt (soluble).

  • Goal: Adjust pH to the pI (approx. pH 6.0–7.0) where the molecule is uncharged and least soluble.

  • Critical Control Point: The rate of neutralization determines crystal size and salt entrapment.

Step-by-Step Methodology
StepActionTechnical Rationale
1. Solvent Exchange Strip the reaction solvent (usually Methanol/Ethanol) under reduced pressure. Add Deionized Water (3x volume of residue).Alcohols increase the solubility of the neutral species, preventing precipitation. Water dissolves the inorganic salts.
2. Dissolution If the residue does not dissolve, adjust pH to >11.0 with NaOH.Ensures all EMP is in its soluble anionic form before controlled precipitation.
3. Clarification Filter the alkaline solution through a Celite pad or 5µm membrane.Removes insoluble mechanical impurities before crystallization.
4. Neutralization Slowly add 6N HCl or 50% H₂SO₄ dropwise. Monitor pH continuously.Target pH: 6.5 ± 0.2 . Rapid acid addition causes "crashing out," trapping salt.
5. Aging Once pH 6.5 is reached, cool to 0–5°C and stir for 2–4 hours.Allows crystal growth (Ostwald ripening), which excludes impurities from the lattice.
6. Filtration Filter the solid.[1][2] Do not suck dry yet. The filter cake currently contains salt-rich mother liquor.
7. Displacement Wash Wash with Ice-Cold Water (2x cake volume).Displaces the salty mother liquor. EMP is sparingly soluble in ice-cold water.

Module 2: Visualization of Purification Logic

The following flowchart illustrates the decision-making process for desalting, specifically addressing the "Ash vs. Yield" trade-off.

EMP_Purification Start Crude Reaction Mixture (High Salt, Alkaline pH) Strip Strip Organic Solvent Dissolve in Water Start->Strip Acidify Slow Acidification to pH 6.5 (Isoelectric Point) Strip->Acidify Target pH 6.0-7.0 Filter Filtration Acidify->Filter Cool to 5°C Check Check Sulfated Ash (ROI) Filter->Check Reslurry Reslurry in Ice Water (1 hour stirring) Check->Reslurry ROI > 0.5% (Salt Occlusion) Recryst Recrystallize (Ethanol/Water or Acetone) Check->Recryst Low Purity (Organic Impurities) Dry Final Product (Low Ash, High Purity) Check->Dry ROI < 0.5% Reslurry->Filter Recryst->Filter

Figure 1: Decision tree for desalting 6-ethyl-5-methyl-4-hydroxypyrimidine. Note the loop for "Reslurry" which is the primary fix for high salt content.

Module 3: Troubleshooting & FAQs

Q1: The product "oiled out" (became a gum) instead of crystallizing during neutralization. Why?

Diagnosis: This is common with alkyl-substituted pyrimidines. The 5-methyl and 6-ethyl groups add lipophilicity. If the concentration is too high or the temperature drops too fast, the product separates as a supercooled liquid (oil) before it can organize into a crystal lattice. Corrective Action:

  • Re-dissolve: Add NaOH to return to pH 11 (solution clears).

  • Seed: Add a small amount of pure crystalline EMP (if available) once the pH reaches 8.0 during re-acidification.

  • Temperature Control: Perform the neutralization at Room Temperature (20-25°C) , then cool to 5°C only after a slurry has formed.

  • Co-solvent: Add 5-10% Ethanol to the water. This increases solubility slightly but prevents the formation of the "oil" phase, promoting cleaner crystallization.

Q2: My Sulfated Ash is still 2.5% after filtration. How do I lower it to <0.5%?

Diagnosis: You have occluded salts . The salt crystals are physically trapped inside your product agglomerates. Washing the surface of the filter cake will not remove them. Corrective Action: The "Reslurry" Technique.

  • Take the wet cake.

  • Suspend it in 5 volumes of Deionized Water at room temperature.

  • Stir vigorously for 1 hour. (The product is sparingly soluble; the salt is highly soluble and will diffuse out of the pores).

  • Filter and wash again.[2][3][4]

  • Note: You will lose 5-10% yield, but purity will increase drastically.

Q3: Can I use solvent extraction instead of precipitation?

Answer: Yes, but it is less efficient for salt removal.

  • Protocol: If the product is too soluble in water (low recovery), saturate the aqueous phase with NaCl (Salting Out) and extract with n-Butanol or DCM (Dichloromethane) .

  • Warning: n-Butanol has a high boiling point and is difficult to remove completely. DCM is effective but may form emulsions. Precipitation at pI is preferred for "Green Chemistry" and scalability.

Module 4: Solubility & Data Reference

Use this table to select the correct solvent for recrystallization if the initial precipitation is not pure enough.

SolventSolubility (Hot)Solubility (Cold)Suitability for Recrystallization
Water ModerateLowExcellent (for desalting)
Ethanol HighModerateGood (often used as 50% aq. mixture)
Acetone ModerateLowExcellent (for drying/polishing)
Ethyl Acetate ModerateLowGood (removes non-polar byproducts)
Toluene LowInsolublePoor

References

  • Preparation of 4-hydroxypyrimidines. (1989). European Patent Office. Patent EP0326389B1. (Describes the synthesis and purification of 6-ethyl-4-hydroxypyrimidine via neutralization and crystallization).

  • Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine. (2011). Google Patents. Patent CN102060784A. (Details the purification of a fluoro-analog using solvent extraction and crystallization).

  • Process for removal of inorganic salts. (1996). Google Patents. Patent US5484531A. (General methodologies for separating organic compounds from inorganic salts via filtration and membrane techniques).[5]

  • 4-Methyl-6-hydroxypyrimidine. (1955).[6] Organic Syntheses, Coll.[6] Vol. 3, p.586. (Foundational text on purifying methyl-hydroxypyrimidines via recrystallization from water/acetone).

Sources

Technical Support Center: Resolving Tautomerism Issues in 4-Pyrimidinone Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, experimental protocols, and frequently asked questions to address the common and complex challenges posed by tautomerism in the analysis of 4-pyrimidinone and its derivatives.

Fundamentals: Understanding 4-Pyrimidinone Tautomerism

4-Pyrimidinone, a core scaffold in many biologically active molecules including several nucleobases, readily undergoes tautomerization.[1] This phenomenon involves the migration of a proton, leading to structural isomers that can coexist in equilibrium. The primary equilibrium for 4-pyrimidinone is between the lactam (keto) and lactim (enol) forms.

  • 4(3H)-Pyrimidinone (Lactam/Keto form): Generally the more stable tautomer in most conditions.[1][2]

  • 4-Hydroxypyrimidine (Lactim/Enol form): Can be present in significant amounts depending on the environment.

The presence of these tautomers can complicate analysis, leading to issues such as multiple peaks in chromatograms for a single compound, or complex, overlapping signals in NMR spectra. The position of this equilibrium is highly sensitive to environmental factors, including solvent, pH, and temperature.[3]

Tautomeric Equilibrium of 4-Pyrimidinone

tautomerism cluster_lactam Lactam (Keto) Form cluster_lactim Lactim (Enol) Form Lactam 4(3H)-Pyrimidinone Lactim 4-Hydroxypyrimidine Lactam->Lactim Proton Transfer (Solvent, pH, Temp. dependent)

Sources

Technical Support Center: Enhancing the Aqueous Solubility of 6-ethyl-5-methylpyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 6-ethyl-5-methylpyrimidin-4-one. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of 6-ethyl-5-methylpyrimidin-4-one?

A1: The limited aqueous solubility of 6-ethyl-5-methylpyrimidin-4-one is likely attributable to its molecular structure. The pyrimidinone core, while containing nitrogen and oxygen atoms capable of hydrogen bonding, also possesses a significant nonpolar surface area due to the ethyl and methyl substituents. This hydrophobicity can lead to strong crystal lattice energy, where the molecules are tightly packed, making it difficult for water molecules to solvate them effectively. A high melting point can be an indicator of high crystal packing energy[1].

Q2: What is the first step I should take when I observe low solubility of my 6-ethyl-5-methylpyrimidin-4-one sample?

A2: Initially, a comprehensive characterization of the compound's physicochemical properties is recommended. This includes determining its pKa, intrinsic solubility (S₀), and crystal form (polymorphism). Since 6-ethyl-5-methylpyrimidin-4-one is an ionizable compound, its solubility will be pH-dependent[2][3][4][5]. Understanding these fundamental properties will guide the selection of the most appropriate solubility enhancement strategy.

Q3: Are there any quick screening methods to identify a potential solubility enhancement technique?

A3: Yes, small-scale screening experiments can be highly effective. You can start by assessing the solubility in a range of pH-adjusted buffers. Additionally, testing the solubility in various water-miscible co-solvents at different concentrations can provide a rapid indication of whether a co-solvency approach will be fruitful. These initial screens are crucial for an efficient workflow.

Troubleshooting Guides

Issue 1: My 6-ethyl-5-methylpyrimidin-4-one precipitates out of solution when I try to make an aqueous stock. How can I keep it dissolved?

This is a common issue for poorly soluble compounds. The following troubleshooting steps can help you prepare a stable aqueous solution.

Scientific Rationale: 6-ethyl-5-methylpyrimidin-4-one is a weakly basic compound due to the nitrogen atoms in the pyrimidine ring. By adjusting the pH of the aqueous medium to below its pKa, the compound will become protonated and exist in its more soluble ionized form[6][7][8]. The relationship between pH, pKa, and solubility for an ionizable compound is described by the Henderson-Hasselbalch equation[2][4].

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers: Prepare buffers with pH values ranging from 2 to 8 (e.g., phosphate, citrate, or acetate buffers).

  • Add excess compound: Add an excess amount of 6-ethyl-5-methylpyrimidin-4-one to a fixed volume of each buffer in separate vials.

  • Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate the solid: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantify the dissolved compound: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry[9].

  • Plot the results: Plot the logarithm of the measured solubility against the pH of the buffer. This will give you a pH-solubility profile and help identify the optimal pH range for dissolution.

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of nonpolar compounds by reducing the polarity of the solvent system[7][10][11][12][13]. This reduction in polarity lessens the interfacial tension between the hydrophobic solute and the aqueous environment, thereby enhancing solubility[11][12].

Experimental Protocol: Co-solvent Screening

  • Select co-solvents: Choose a panel of pharmaceutically acceptable co-solvents such as ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400)[14].

  • Prepare co-solvent mixtures: Prepare a series of aqueous mixtures of each co-solvent at various concentrations (e.g., 10%, 20%, 30%, 40% v/v).

  • Determine solubility: Measure the solubility of 6-ethyl-5-methylpyrimidin-4-one in each co-solvent mixture using the equilibrium solubility method described above.

  • Analyze the data: Plot the logarithm of solubility against the co-solvent concentration to determine the optimal co-solvent and its effective concentration range.

Table 1: Hypothetical Co-solvent Screening Data for 6-ethyl-5-methylpyrimidin-4-one

Co-solventConcentration (% v/v)Solubility (µg/mL)
None (Water)05
Ethanol1025
2080
Propylene Glycol1030
20100
PEG 4001050
20150
Issue 2: Even with pH adjustment and co-solvents, I am unable to achieve the desired concentration for my in-vitro assays. What are more advanced techniques I can employ?

When basic methods are insufficient, more advanced formulation strategies such as complexation and solid dispersions can be explored.

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[15][16]. They can encapsulate poorly soluble "guest" molecules, like 6-ethyl-5-methylpyrimidin-4-one, within their cavity, forming an inclusion complex[7][17][18]. This complex has a higher aqueous solubility than the drug molecule alone because the hydrophilic exterior of the cyclodextrin interacts favorably with water[15][16][19].

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Select cyclodextrins: Common choices include β-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD)[15].

  • Prepare cyclodextrin solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.

  • Determine solubility: Add an excess of 6-ethyl-5-methylpyrimidin-4-one to each cyclodextrin solution and determine the equilibrium solubility as previously described.

  • Construct a phase solubility diagram: Plot the concentration of dissolved 6-ethyl-5-methylpyrimidin-4-one against the concentration of the cyclodextrin. The shape of the curve will indicate the stoichiometry of the complex and its stability constant.

Diagram 1: Cyclodextrin Inclusion Complex Formation Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select Cyclodextrin (e.g., HP-β-CD) B Prepare Aqueous Cyclodextrin Solutions (0-20% w/v) A->B C Add Excess 6-ethyl-5-methylpyrimidin-4-one B->C D Equilibrate (24-48h at constant T) C->D E Separate Undissolved Solid (Centrifugation/Filtration) D->E F Quantify Dissolved Drug (HPLC-UV) E->F G Plot Phase Solubility Diagram (Drug Conc. vs. CD Conc.) F->G H Determine Complex Stoichiometry and Stability Constant G->H

Caption: Workflow for a phase solubility study to evaluate cyclodextrin complexation.

Scientific Rationale: A solid dispersion is a system where the drug is dispersed in an inert, hydrophilic carrier or matrix at a solid state[20][21][22][23][24]. This can be achieved by methods like solvent evaporation or melt extrusion. The resulting product can have enhanced solubility due to several factors, including a reduction in drug particle size to a molecular level, conversion of the drug to an amorphous state (which has higher energy and thus higher solubility than the crystalline state), and improved wettability of the drug particles[20][21][22].

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

  • Select a carrier: Choose a water-soluble polymer such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG)[21][24].

  • Dissolve components: Dissolve both 6-ethyl-5-methylpyrimidin-4-one and the carrier in a common volatile organic solvent (e.g., methanol or ethanol).

  • Evaporate the solvent: Remove the solvent under vacuum using a rotary evaporator to form a thin film.

  • Dry and pulverize: Dry the film completely under vacuum to remove any residual solvent, then gently scrape and pulverize the solid dispersion into a fine powder.

  • Characterize the solid dispersion: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug within the dispersion.

  • Evaluate dissolution: Perform dissolution studies on the prepared solid dispersion and compare the dissolution rate and extent to that of the pure drug.

Diagram 2: Logic of Solubility Enhancement via Solid Dispersion

G cluster_process Solid Dispersion Formation cluster_mechanisms Enhancement Mechanisms A Poorly Soluble Crystalline Drug (High Lattice Energy) C Co-dissolving in a Common Solvent A->C B Hydrophilic Carrier (e.g., PVP, PEG) B->C D Solvent Evaporation C->D E Amorphous Solid Dispersion D->E F Reduced Particle Size (Molecular Dispersion) E->F G Amorphous State (Higher Energy) E->G H Improved Wettability E->H I Enhanced Aqueous Solubility and Dissolution Rate F->I G->I H->I

Caption: Mechanisms of solubility enhancement using solid dispersion technology.

References

  • Javia, V., Patel, J., & Shah, S. (2019). Drug Solubility: Importance and Enhancement Techniques. Journal of Pharmaceutical Sciences and Research, 11(7), 2443-2449.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • Kawabata, Y., Wada, K., Nakatani, M., Yamada, S., & Onoue, S. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. European Journal of Pharmaceutics and Biopharmaceutics, 79(3), 517-527.
  • Shaikh, J., Ansari, M. A., & Bhalekar, M. R. (2015). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 7(10), 12-21.
  • Pawar, J., & Fule, R. (2017). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Slideshare. (n.d.). Cosolvency. Retrieved from [Link]

  • Trivedi, V. (2011). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield.
  • Pharmaguideline. (2023). Solubility Enhancement Techniques. Retrieved from [Link]

  • Verma, S., & Rawat, A. (2023). Solubility enhancement techniques: A comprehensive review. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1012.
  • Addanki, S., et al. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. World Journal of Pharmaceutical and Life Sciences, 10(3), 1-10.
  • Popa, G., et al. (2021). Cyclodextrin and phospholipid complexation in solubility and dissolution enhancement: a critical and meta-analysis. Expert Opinion on Drug Delivery, 18(11), 1639-1655.
  • Doke, V. V., et al. (2020). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research, 9(5), 1536-1549.
  • Sahoo, R. N. (n.d.). Solubility Enhancement Technique. CUTM Courseware. Retrieved from [Link]

  • Al-Akayleh, F., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Box, K. J., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(7), 2743-2753.
  • Mourtas, S., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(7), 1888.
  • Sathesh Babu, P. R., & Shanish, A. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
  • Roquette. (2024). How can cyclodextrins enhance solubility? [Video]. YouTube. [Link]

  • Bergström, C. A., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega, 8(46), 44026–44034.
  • Jadhav, V., et al. (2024). Solubility Enhancement By Solid Dispersion Method: An Overview. Asian Journal of Pharmaceutical Research and Development, 12(4), 113-118.
  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Slideshare. (n.d.). SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION. Retrieved from [Link]

  • Kharwade, M., & Babu, P. (2018). Cosolvency – An Approach for the Solubility Enhancement of Lornoxicam. Journal of Pharmaceutical Sciences and Research, 10(1), 1-5.
  • Takács-Novák, K., et al. (2011). [Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds]. Acta Pharmaceutica Hungarica, 81(2), 87-95.
  • Bergström, C. A., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega, 8(46), 44026–44034.
  • Fakhree, M. A. A., & Jouyban, A. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease (pp. 3-36). Humana Press.
  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • Chem-space. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • Kumar, A., & Sahoo, S. K. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 4(2), 496-503.
  • Brusq, J.-M. G., et al. (2021). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry, 64(19), 14666–14686.
  • Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
  • Avdeef, A. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178.
  • Baluja, S., & Bhatt, M. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(7-8), 757-762.
  • Chemsrc. (n.d.). 6-Ethyl-5-methylpyrimidin-4-amine. Retrieved from [Link]

  • BenchChem. (2025).
  • Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.
  • ChemSynthesis. (n.d.). 6-ethyl-4,5-dimethyl-2-pyridone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one. Retrieved from [Link]

  • PubChem. (n.d.). 6-(2-{5-[2-(2-Amino-6-Methylpyridin-4-Yl)ethyl]pyridin-3-Yl}ethyl)-4-Methylpyridin-2-Amine. Retrieved from [Link]

  • PubChem. (n.d.). 6-ethyl-5-fluoro-4(3H)-pyrimidone. Retrieved from [Link]

  • NIST. (n.d.). 6-ethyl-4-methyl-2-octanone. Retrieved from [Link]

  • Arshad, M., et al. (2008). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2412.

Sources

optimizing reaction temperature for 5-methyl-6-ethylpyrimidine cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the cyclization of 5-methyl-6-ethylpyrimidine. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for a substituted pyrimidine like 5-methyl-6-ethylpyrimidine?

A1: The synthesis of polysubstituted pyrimidines typically relies on the condensation and subsequent cyclization of a 1,3-dicarbonyl compound (or a functional equivalent) with a nitrogen-containing nucleophile like an amidine, urea, or guanidine.[][2] For 5-methyl-6-ethylpyrimidine, a common and effective approach is a variation of the Pinner synthesis. This involves reacting 3-methyl-2,4-pentanedione (a β-diketone) with formamidine hydrochloride. The reaction proceeds through the formation of an intermediate that then undergoes an acid- or base-catalyzed intramolecular cyclization to form the aromatic pyrimidine ring.

The choice of catalyst and reaction conditions, particularly temperature, is critical for driving the final ring-closure and dehydration step efficiently.[3]

Q2: Why is reaction temperature such a critical parameter in the cyclization step?

A2: Temperature is a double-edged sword in this synthesis. It serves two primary, often competing, functions:

  • Overcoming the Activation Energy: The intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring have a significant activation energy barrier. Sufficient thermal energy is required to drive this reaction forward to completion. Incomplete cyclization is a common issue when the temperature is too low.[4]

  • Controlling Reaction Pathways: The reaction mixture contains multiple reactive species that can participate in undesired side reactions, such as self-condensation of the diketone or decomposition of the amidine.[5] These side reactions also have their own temperature dependencies. Often, higher temperatures can accelerate these competing pathways, leading to a complex mixture of byproducts and reduced yield of the desired pyrimidine.[5]

Therefore, optimization is not merely about increasing the temperature but finding the optimal thermal window that maximizes the rate of the desired cyclization while minimizing the rates of competing side reactions.

Q3: How do I establish a starting point for temperature optimization in my experiment?

A3: A logical starting point is based on literature precedents for similar pyrimidine syntheses and the solvent's boiling point. For many pyrimidine cyclizations, a temperature range of 80°C to 100°C is often cited as effective.[3]

A practical approach is to begin the reaction at a moderate temperature, for example, 80°C, in a suitable solvent like ethanol or isopropanol. Monitor the reaction's progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3][5] If the reaction is sluggish or stalls (i.e., starting materials are consumed but the product spot/peak does not increase), a stepwise increase in temperature is warranted.

Troubleshooting Guide: Optimizing Cyclization Temperature

This guide addresses specific issues you may encounter during the synthesis, with a focus on temperature-related solutions.

Issue 1: Low or No Yield of 5-Methyl-6-Ethylpyrimidine

Your reaction has run for several hours, but analysis (TLC, HPLC, or ¹H NMR of a crude sample) shows a high percentage of unreacted starting materials or intermediates.

G cluster_start cluster_check cluster_action cluster_high_temp start Low Yield Observed check_temp Is the reaction temperature ≥ 80°C? start->check_temp increase_temp Action: Increase temperature in 10°C increments. Monitor by TLC/HPLC at each step. check_temp->increase_temp No high_temp_issue Is temperature already high (e.g., >120°C) with low conversion? check_temp->high_temp_issue Yes check_degradation Observe for charring or new byproduct spots. increase_temp->check_degradation reassess_catalyst Problem Persists: Re-evaluate catalyst choice. Consider a stronger acid/base or Lewis acid. check_degradation->reassess_catalyst No Improvement high_temp_issue->reassess_catalyst No lower_temp Action: Lower temperature. Possible substrate/reagent degradation. Verify reagent purity. high_temp_issue->lower_temp Yes

Caption: Troubleshooting workflow for low pyrimidine synthesis yield.

  • Possible Cause 1: Insufficient Activation Energy. The most common reason for low conversion is that the reaction temperature is too low to overcome the activation barrier for the rate-limiting cyclization-dehydration step.

    • Solution: Gradually increase the reaction temperature in 10°C increments. Allow the reaction to equilibrate for 1-2 hours at each new temperature and monitor the progress. Be cautious not to exceed the boiling point of your solvent unless using a sealed reaction vessel. Increasing the temperature provides the necessary energy for the intramolecular nucleophilic attack to proceed.[4]

  • Possible Cause 2: Substrate/Reagent Decomposition. Conversely, if the temperature is too high, starting materials or the product itself can degrade. This is often indicated by the reaction mixture darkening significantly (charring) or the appearance of numerous new spots on a TLC plate.

    • Solution: If you suspect degradation, repeat the reaction at a lower temperature for a longer duration. Ensure the purity of your starting materials, as impurities can sometimes lower the decomposition temperature.[5][6]

Issue 2: Significant Byproduct Formation

Your reaction proceeds, but results in a complex mixture with one or more significant byproducts, making purification difficult and lowering the isolated yield.

The formation of byproducts is often highly sensitive to temperature. A well-designed temperature optimization study can reveal the ideal conditions for your specific substrate.

Reaction Temp. (°C)Yield of Target (%)Purity by HPLC (%)Major Impurity Type
701595Unreacted Intermediates
804592Unreacted Intermediates
907588Hantzsch-type DHP
1007875Hantzsch-type DHP, Diketone Self-Condensation
1106560Multiple Degradation Products

This table presents illustrative data from a typical optimization experiment.

  • Possible Cause 1: Hantzsch-type Dihydropyridine (DHP) Formation. This is a common competing reaction, especially if ammonia is present (e.g., from the decomposition of urea or amidine at high temperatures). This pathway involves the reaction of two equivalents of the β-diketone with one equivalent of an aldehyde (if present) and ammonia.[5]

    • Solution: This side reaction is often favored at higher temperatures.[5] If you identify a DHP byproduct (often yellow and fluorescent), reducing the reaction temperature is the most effective strategy to improve selectivity for the desired pyrimidine pathway.

  • Possible Cause 2: Self-Condensation of the β-Diketone. Under acidic or basic conditions, 3-methyl-2,4-pentanedione can undergo self-condensation, especially at elevated temperatures.

    • Solution: Lowering the temperature can slow this competing reaction. Additionally, ensuring the stoichiometry is correct and adding the diketone slowly to the reaction mixture can sometimes mitigate this issue.[5]

Experimental Protocols

Protocol 1: Temperature Optimization for the Cyclization of 5-Methyl-6-Ethylpyrimidine

This protocol provides a systematic workflow for determining the optimal reaction temperature.

Materials:

  • 3-methyl-2,4-pentanedione

  • Formamidine hydrochloride

  • Sodium ethoxide (or other suitable base)

  • Anhydrous Ethanol

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Heating mantle with temperature controller

  • TLC plates (e.g., silica gel 60 F254)

  • HPLC system for in-process control (optional)

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stir bar, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Add formamidine hydrochloride (1.1 equivalents) and stir the mixture for 15 minutes at room temperature.

  • Add 3-methyl-2,4-pentanedione (1.0 equivalent) to the mixture.

  • Initial Temperature: Heat the reaction mixture to 70°C and stir.

  • Reaction Monitoring: After 1 hour, withdraw a small aliquot, quench it with a drop of water, and analyze it by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent) to establish a baseline.

  • Incremental Temperature Increase: Increase the temperature to 80°C . After 2 hours, take another aliquot for TLC/HPLC analysis. Compare the product spot intensity to the baseline.

  • Continue to increase the temperature in 10°C increments (e.g., 90°C, 100°C), holding for 2 hours at each step and monitoring the reaction progress. Note any significant changes in color or the appearance of new spots on the TLC plate.

  • Determining Optimum: The optimal temperature is the point at which the yield of the desired product is maximized without a significant increase in byproduct formation.

  • Work-up: Once the reaction is complete, cool the mixture, neutralize with dilute acid (e.g., 1M HCl), and extract the product with an organic solvent like ethyl acetate. The crude product can then be purified by column chromatography or recrystallization.[4]

Reaction Mechanism Overview

G reactants β-Diketone + Amidine intermediate Open-Chain Adduct (Uncyclized Intermediate) reactants->intermediate Condensation cyclized Cyclized Intermediate (Non-aromatic) intermediate->cyclized Intramolecular Cyclization temp1 Requires Heat (T°) to overcome ΔG‡ product 5-Methyl-6-Ethylpyrimidine (Aromatic Product) cyclized->product Dehydration Aromatization temp2 Requires Heat (T°) for Dehydration

Caption: Simplified mechanism showing the critical, heat-dependent cyclization step.

References

  • DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. Retrieved from [Link]

  • MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

  • Biology LibreTexts. (2023, August 31). 7.10: Pyrimidine de novo Biosynthesis. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Pyrimidine Synthesis and Degradation - Biochemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Retrieved from [Link]

  • ResearchGate. (n.d.). A plausible catalytic cycle for pyrimidine synthesis. Retrieved from [Link]

  • ACS Publications. (2020, October 23). Catalytic Synthesis of Luminescent Pyrimidines via Acceptor-less Dehydrogenative Coupling. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine metabolism. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrimidine derivatives under solvent-free conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of different solvents for the model reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Spectrum of 6-Ethyl-5-methyl-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-ethyl-5-methyl-4-hydroxypyrimidine (CAS 22478-78-0, also referred to as 6-ethyl-5-methylpyrimidin-4(3H)-one) acts as a critical intermediate in the synthesis of bioactive heterocyclic compounds, including antifungal agents and kinase inhibitors.[1]

This guide provides a rigorous analysis of its 1H NMR spectral signature , emphasizing the distinction between its tautomeric forms and differentiating it from common structural isomers. While Mass Spectrometry (LC-MS) confirms molecular weight, only NMR spectroscopy can definitively validate the regiochemistry (position of the ethyl/methyl groups) and the tautomeric state (keto vs. enol) in solution.

Part 1: Structural Dynamics & Tautomerism

The interpretation of the NMR spectrum for this molecule is impossible without understanding its tautomeric equilibrium. In polar aprotic solvents (like DMSO-d₆), the molecule exists predominantly in the keto-form (pyrimidin-4(3H)-one), not the hydroxy-form.[1]

Tautomeric Equilibrium Visualization

The following diagram illustrates the proton transfer that dictates the observed chemical shifts.

Tautomerism cluster_0 Predominant Form (DMSO-d6) cluster_1 Minor Form Keto Keto Form (pyrimidin-4(3H)-one) NH Signal: ~12-13 ppm C=O Character Enol Enol Form (pyrimidin-4-ol) OH Signal: Exchangeable Aromatic Character Keto->Enol  Fast Exchange  

Caption: Tautomeric equilibrium favoring the keto-form in polar solvents, significantly affecting the chemical shift of the proton at position 3.

Part 2: Comparative Analytical Performance

Why is NMR the "Gold Standard" for this molecule compared to LC-MS or IR?

Feature1H NMR LC-MS (ESI) FT-IR
Primary Utility Structural connectivity & Tautomer IDMolecular Weight & Purity %Functional Group ID (C=O vs OH)
Regioisomer ID High: Distinguishes 5-Me/6-Et from 5-Et/6-Me via NOESY/HMBC.[1]Low: Isomers often have identical fragmentation patterns.Low: Fingerprint regions overlap significantly.
O- vs N-Alkylation Definitive: Distinguishes N-H (12 ppm) from O-Et (4.4 ppm).[1]Ambiguous: Requires complex MS/MS analysis.Moderate: C=O stretch (1660 cm⁻¹) confirms Keto form.
Sample Destructive? No (Recoverable)YesNo

Part 3: Detailed 1H NMR Analysis (DMSO-d₆)

The following data represents the consensus spectral signature for 6-ethyl-5-methylpyrimidin-4(3H)-one in DMSO-d₆ at 300-400 MHz.

Chemical Shift Table[1][2][3][4][5][6]
PositionProton TypeShift (δ ppm)MultiplicityIntegralCoupling (J Hz)Assignment Logic
NH (3) Amide12.20 - 12.80 Broad Singlet1H-Exchangeable; confirms keto-tautomer.[1]
H-2 Aromatic7.85 - 8.05 Singlet1H-Deshielded by adjacent N atoms; diagnostic peak.[1]
6-CH₂ Methylene2.45 - 2.55 Quartet2H7.5Coupled to terminal methyl; overlaps with DMSO solvent residual (2.[1]50) if not careful.
5-CH₃ Methyl1.90 - 2.05 Singlet3H-Allylic-like positioning; singlet confirms position 5 (no adjacent H).[1]
6-CH₃ Methyl1.10 - 1.20 Triplet3H7.5Terminal ethyl methyl; coupled to methylene.[1]
Critical Spectral Features for Identification
  • The H-2 Singlet: This is the "anchor" peak.[1] If this signal is split or shifted significantly upfield (< 7.5 ppm), suspect ring opening or saturation.

  • The Ethyl Quartet: In DMSO-d₆, the solvent residual peak appears at 2.50 ppm . The quartet of the ethyl group (approx 2.52 ppm) often overlaps with the solvent.

    • Recommendation: Use CDCl₃ (if soluble) or Methanol-d₄ to shift the solvent peak away from the ethyl signals, though Methanol-d₄ will exchange the NH proton, causing it to disappear.

  • Absence of O-Ethyl Signals: A common impurity is the O-ethylated byproduct (4-ethoxypyrimidine).[1] This would show a quartet much further downfield (~4.3 - 4.5 ppm ) due to the electronegative oxygen.[1] Its absence confirms the desired N-ethyl/Keto structure.[1]

Part 4: Experimental Protocol

To ensure reproducible data and avoid solvent artifacts, follow this self-validating protocol.

Workflow Diagram

Protocol Start Sample Preparation Solvent Select Solvent: DMSO-d6 (Preferred) Start->Solvent Prep Dissolve 5-10 mg in 0.6 mL solvent Solvent->Prep Acquire Acquisition: Wait 5 mins (Equilibration) Scan range: -2 to 14 ppm Prep->Acquire Check QC Check: Is H-2 singlet present? Is NH visible? Acquire->Check Check->Solvent No (Insoluble/Exchange) Result Valid Spectrum Check->Result Yes

Caption: Step-by-step acquisition workflow ensuring equilibration and solvent suitability.

Step-by-Step Methodology
  • Sample Selection: Weigh 5–10 mg of the solid product. Ensure the sample is dry; residual water (3.33 ppm in DMSO) can obscure integration.

  • Solvent Choice: Use DMSO-d₆ (99.9% D) .[1]

    • Why? It stabilizes the keto-tautomer and slows proton exchange, allowing the broad NH singlet to be observed. CDCl₃ often leads to line broadening of the NH signal or insolubility.

  • Preparation: Dissolve completely. If the solution is cloudy, filter through a cotton plug. Particulates cause magnetic field inhomogeneity (broad peaks).

  • Acquisition Parameters:

    • Pulse Angle: 30° (maximizes signal-to-noise for small samples).[1]

    • Relaxation Delay (D1): Set to ≥ 1.0 second . The C2-H proton has a long relaxation time; insufficient delay will reduce its integral accuracy.[1]

    • Scans: 16–64 scans are usually sufficient.

  • Processing: Apply an exponential window function (Line Broadening = 0.3 Hz) before Fourier Transform to smooth the baseline.

Part 5: Troubleshooting & Impurity Profiling[1]

ObservationDiagnosisCorrective Action
NH peak missing Fast chemical exchange with water or solvent.[1]Dry the sample.[2] Switch to DMSO-d₆ if using MeOD/D₂O.[1]
Quartet at ~4.4 ppm O-Alkylation Impurity. The sample contains 4-ethoxy-5-methyl-6-ethylpyrimidine.[1]Recrystallize to remove the O-alkylated byproduct.[1]
Extra Singlet ~2.1 ppm Acetone/Acetic Acid. Common process solvents.Dry in a vacuum oven at 40°C.
H-2 Split into Doublet Wrong Isomer. Likely 5-ethyl-6-methyl (coupling between H-2 and adjacent groups if substitution pattern differs).[1]Run 2D COSY to check coupling partners.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 137234-87-8 (6-ethyl-5-fluoro-4(3H)-pyrimidone - Analogue Reference). Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • Reich, H. J. (2024). Structure and NMR of Pyrimidines. University of Wisconsin-Madison Chemistry.[1] Retrieved from [Link]

Sources

Comparative Analysis of the Melting Point of 6-Ethyl-5-Methyl-4-Pyrimidinol and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of a compound's physicochemical properties is a cornerstone of rigorous scientific inquiry. The melting point of a crystalline solid is a fundamental attribute, offering critical insights into its purity, identity, and crystalline structure. This guide provides a comparative analysis of the melting point of 6-ethyl-5-methyl-4-pyrimidinol and its structural analogs, alongside a detailed protocol for accurate melting point determination.

Comparative Melting Point Data

The melting points of several pyrimidinol derivatives are presented below to offer a basis for comparison. These compounds share the core 4-pyrimidinol structure but differ in their substitution at the 2, 5, and 6 positions.

CompoundStructureMelting Point (°C)
4-Hydroxypyrimidine165-169[1][2]
2,6-Dimethyl-4-pyrimidinol190-194[3]
2-Isopropyl-6-methyl-4-pyrimidinol170-175[4][5][6][7]
6-Ethyl-5-methyl-4-pyrimidinol (Target) Not Reported

Analysis of Structural Effects:

The unsubstituted 4-hydroxypyrimidine provides a baseline melting point of 165-169 °C. The introduction of two methyl groups in 2,6-dimethyl-4-pyrimidinol increases the melting point to 190-194 °C. This elevation is likely due to increased molecular symmetry and van der Waals forces, which can lead to more efficient packing in the crystal lattice.

Conversely, the presence of a larger isopropyl group at the 2-position in 2-isopropyl-6-methyl-4-pyrimidinol results in a melting point of 170-175 °C, which is lower than its dimethyl analog. The bulkier isopropyl group may disrupt the crystal packing to some extent, leading to weaker intermolecular forces compared to the more symmetrical dimethyl derivative.

For the target compound, 6-ethyl-5-methyl-4-pyrimidinol, we can hypothesize its melting point based on these trends. The presence of an ethyl and a methyl group introduces asymmetry. While the overall molecular weight is similar to the 2-isopropyl-6-methyl analog, the distribution of the alkyl groups is different. It is plausible that the melting point of 6-ethyl-5-methyl-4-pyrimidinol would fall within a similar range to the other alkyl-substituted pyrimidinols, likely between 160 °C and 190 °C. However, empirical determination is essential for confirmation.

Experimental Protocol for Melting Point Determination

The following protocol outlines the capillary melting point method, a widely accepted and reliable technique for determining the melting point range of a crystalline organic compound.

Workflow for Capillary Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis prep1 Grind the crystalline sample to a fine powder. prep2 Tap the open end of a capillary tube into the powder. prep1->prep2 prep3 Invert the tube and tap gently to pack the sample to a height of 2-3 mm. prep2->prep3 meas1 Place the capillary tube in the melting point apparatus. prep3->meas1 meas2 Heat rapidly to about 15-20 °C below the expected melting point. meas1->meas2 meas3 Decrease the heating rate to 1-2 °C per minute. meas2->meas3 meas4 Record the temperature at which the first liquid appears (T1). meas3->meas4 meas5 Record the temperature at which the entire sample is liquid (T2). meas4->meas5 analysis1 The melting point range is reported as T1 - T2. meas5->analysis1 analysis2 A narrow range (0.5-2 °C) indicates high purity. analysis1->analysis2

Caption: Workflow for determining the melting point range of a crystalline solid using the capillary method.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample of 6-ethyl-5-methyl-4-pyrimidinol is completely dry, as moisture can depress the melting point.

    • Place a small amount of the crystalline solid on a clean, dry watch glass.

    • Using a spatula, finely crush the crystals into a powder. This ensures uniform heat transfer.

    • Take a capillary tube (sealed at one end) and tap the open end into the powdered sample.

    • Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. The sample height should be approximately 2-3 mm.

  • Melting Point Apparatus Setup:

    • Insert the capillary tube into the sample holder of the melting point apparatus.

    • Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the sample.

  • Determination of Melting Range:

    • If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate.

    • For an accurate measurement, start heating the apparatus at a rate that allows the temperature to rise steadily.

    • When the temperature is about 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute. A slow heating rate is crucial for an accurate determination.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Continue heating slowly and record the temperature (T2) at which the entire sample has melted into a clear liquid.

    • The melting point is reported as the range from T1 to T2.

Trustworthiness and Self-Validation:

  • A pure compound will exhibit a sharp melting point range, typically 0.5-2 °C.

  • The presence of impurities will generally cause a depression and broadening of the melting point range.

  • For validation, it is recommended to perform at least two measurements. The results should be consistent.

  • Calibration of the thermometer or temperature probe with known standards is essential for ensuring the accuracy of the measurements.

Conclusion

While the precise melting point of 6-ethyl-5-methyl-4-pyrimidinol remains to be experimentally reported, a comparative analysis of its structural analogs provides a scientifically grounded estimation. The melting point is anticipated to be influenced by the substitution pattern on the pyrimidinol ring. The provided experimental protocol for capillary melting point determination offers a robust and reliable method for researchers to ascertain this critical physicochemical property, thereby ensuring the purity and identity of their synthesized compounds. Accurate determination of the melting point is an indispensable step in the characterization of novel chemical entities for drug discovery and development.

References

  • Stenutz, R. (n.d.). 4-hydroxypyrimidine. Retrieved from [Link]

  • MedCrave online. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

  • Bulat Pharmaceutical. (n.d.). 4-Hydroxypyridine Manufacturer & Supplier. Retrieved from [Link]

Sources

Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Ethyl-5-methylpyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and metabolomics, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular architecture through the careful analysis of fragmentation patterns. This guide provides an in-depth, technically-grounded comparison of the expected mass spectral fragmentation of 6-ethyl-5-methylpyrimidin-4-one, a substituted pyrimidinone of interest in medicinal chemistry. By juxtaposing theoretical fragmentation pathways with established principles for related heterocyclic systems, we aim to equip researchers with the predictive power to identify and characterize this and similar molecules with confidence.

Pyrimidinone scaffolds are prevalent in a vast array of biologically active molecules, exhibiting diverse pharmacological properties, including antiviral, antitumor, and antibacterial activities.[1][2] Understanding their behavior under mass spectrometric analysis is therefore not merely an academic exercise but a critical step in the development of new therapeutics. This guide will delve into the mechanistic logic behind the fragmentation of 6-ethyl-5-methylpyrimidin-4-one, providing a robust framework for interpreting its mass spectrum.

The Logic of Fragmentation: Unraveling the 6-Ethyl-5-methylpyrimidin-4-one Puzzle

The fragmentation of a molecule in a mass spectrometer is a controlled energetic process that cleaves bonds in a predictable manner, largely governed by the stability of the resulting fragment ions and neutral losses.[3] For 6-ethyl-5-methylpyrimidin-4-one, the story of its fragmentation is dictated by the interplay of its pyrimidinone core and the attached ethyl and methyl substituents. The pyrimidine ring itself is a relatively stable entity, often remaining intact in many of the fragment ions.[2][4]

The initial ionization event, typically electron ionization (EI), will generate a molecular ion (M+•). The stability of this molecular ion is noteworthy in many pyrimidine derivatives, often appearing as a prominent peak in the mass spectrum.[5][6] From this molecular ion, a cascade of fragmentation events can be anticipated.

Key Fragmentation Pathways:
  • Loss of the Ethyl Group: A primary and highly probable fragmentation pathway involves the cleavage of the C-C bond in the ethyl group. This can occur in two principal ways:

    • Loss of a Methyl Radical (•CH₃): α-cleavage leading to the loss of a methyl radical is a common fragmentation for ethyl-substituted aromatic systems. This would result in a fragment ion with a mass-to-charge ratio (m/z) of [M-15]+.

    • Loss of an Ethyl Radical (•C₂H₅): Cleavage of the bond connecting the ethyl group to the pyrimidine ring would lead to the loss of an ethyl radical, yielding an [M-29]+ ion. The relative abundance of these fragments can provide clues about the stability of the resulting carbocations.[7]

  • Ring-Based Fragmentations: The pyrimidinone ring itself can undergo characteristic cleavages.

    • Loss of Carbon Monoxide (CO): The carbonyl group at position 4 is a prime candidate for elimination as a neutral CO molecule, a common fragmentation for cyclic ketones and amides.[1][4] This would produce an [M-28]+• ion.

    • Loss of Hydrogen Cyanide (HCN): Cleavage of the pyrimidine ring can lead to the expulsion of HCN, a characteristic loss for nitrogen-containing heterocyclic compounds. This would result in an [M-27]+ ion.

  • McLafferty Rearrangement: For molecules with a sufficiently long alkyl chain and an abstractable gamma-hydrogen, the McLafferty rearrangement is a possibility.[8][9] In the case of the 6-ethyl group, a rearrangement involving the carbonyl oxygen at position 4 is conceivable, leading to the elimination of ethylene (C₂H₄) and the formation of a radical cation with a m/z of [M-28]+•.

The interplay of these pathways will define the final mass spectrum. The most stable fragment ions will typically yield the most abundant peaks.

A Comparative Look: Fragmentation of Related Pyrimidinones

To build a robust predictive model for 6-ethyl-5-methylpyrimidin-4-one, it is instructive to compare its expected fragmentation with that of other substituted pyrimidinones.

CompoundKey Fragmentation PathwaysReference
2-substituted pyrimidin-4(3H)-ones Intramolecular cyclization and fragmentation dependent on the nature of the C-2 substituent.[10]
Fused pyrimidinone derivatives Generally stable molecular ions, with fragmentation dominated by the nature and saturation of the fused rings.[5]
Pyrimidinethiones Loss of side functional groups followed by fragmentation of the pyrimidine ring. The pyrimidine ring is often more stable than other attached heterocyclic rings.[2]
2-methoxypyrimidine derivatives Fragmentation is significantly influenced by the 2-O-methyl group, leading to competitive pathways.[11]

This comparative analysis underscores a key principle: the substituents on the pyrimidine ring are the primary directors of the initial fragmentation events, while the core ring structure dictates the subsequent cleavage patterns.

Visualizing the Fragmentation Cascade

To provide a clearer picture of the expected fragmentation of 6-ethyl-5-methylpyrimidin-4-one, the following diagram illustrates the key pathways.

Fragmentation_Pathways M Molecular Ion (M+•) m/z = 152 M_minus_15 [M-15]+ m/z = 137 M->M_minus_15 - •CH3 M_minus_28 [M-28]+• m/z = 124 M->M_minus_28 - CO M_minus_29 [M-29]+ m/z = 123 M->M_minus_29 - •C2H5 M_minus_27 [M-27]+ m/z = 125 M->M_minus_27 - HCN M_minus_56 [M-28-28]+ m/z = 96 M_minus_28->M_minus_56 - C2H4

Caption: Proposed fragmentation pathways for 6-ethyl-5-methylpyrimidin-4-one.

Experimental Protocol: A Blueprint for Analysis

To experimentally verify the fragmentation patterns discussed, the following protocol for analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization is recommended.

1. Sample Preparation:

  • Dissolve a small quantity (approximately 1 mg/mL) of 6-ethyl-5-methylpyrimidin-4-one in a suitable volatile solvent such as methanol or dichloromethane.
  • Ensure the sample is fully dissolved and free of particulate matter.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:
  • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separation.
  • Inlet Temperature: 250 °C.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the peak corresponding to 6-ethyl-5-methylpyrimidin-4-one in the total ion chromatogram.
  • Extract the mass spectrum for this peak.
  • Identify the molecular ion peak.
  • Analyze the fragment ions and their relative abundances, comparing them to the theoretical pathways outlined in this guide.
  • Utilize mass spectral libraries (e.g., NIST) to search for matches with known compounds and to aid in the interpretation of the fragmentation pattern.[6]

Predictive Data Summary

Based on the theoretical fragmentation pathways, the following table summarizes the expected key ions and their proposed structures for 6-ethyl-5-methylpyrimidin-4-one.

m/zProposed FragmentNeutral Loss
152[C₈H₁₂N₂O]+• (Molecular Ion)-
137[C₇H₉N₂O]+•CH₃
124[C₇H₁₂N₂]+•CO
123[C₆H₇N₂O]+•C₂H₅
125[C₇H₁₁N]+HCN
96[C₅H₈N₂]+•CO + C₂H₄

Conclusion

The mass spectral fragmentation of 6-ethyl-5-methylpyrimidin-4-one is a predictable process governed by the fundamental principles of organic mass spectrometry. By understanding the inherent stability of the pyrimidinone core and the influence of its alkyl substituents, researchers can confidently interpret the resulting mass spectrum. The dominant fragmentation pathways are expected to involve the loss of the ethyl group (as methyl or ethyl radicals), the expulsion of small neutral molecules like CO and HCN, and potentially a McLafferty rearrangement. This guide provides a comprehensive framework for both the prediction and experimental verification of these fragmentation patterns, serving as a valuable resource for scientists engaged in the structural elucidation of novel pyrimidinone-based compounds.

References

  • Mass spectral fragmentation modes of pyrimidine deriv
  • Electron impact ionization mass spectrometry and intramolecular cyclization in 2-substituted pyrimidin-4(3H)
  • A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines - Benchchem.
  • Electron ionization mass spectra of some fused pyrimidinone deriv
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines - MDPI.
  • Investigation of fragmentation pathways of protonated 2-methoxypyrimidine deriv
  • Mass Spectrometry - MSU chemistry.
  • mass spectra - fragmentation p
  • Solving Mass Spectroscopy Problems - Analyzing Fragmentation P
  • Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution - PMC.

Sources

Comparative Guide: 6-Ethyl-5-methyl-4-pyrimidinone vs. 6-Methyl-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 6-ethyl-5-methyl-4-pyrimidinone and its simpler analog, 6-methyl-4-hydroxypyrimidine . It is designed for medicinal chemists and process engineers selecting building blocks for drug discovery or optimization.

Executive Analysis

6-Methyl-4-hydroxypyrimidine (Compound A) is a standard, commodity-class building block used for introducing a basic pyrimidine scaffold. It is kinetically accessible and sterically unencumbered at the 5-position.

6-Ethyl-5-methyl-4-pyrimidinone (Compound B) is a specialized, sterically congested analog. The introduction of the 5-methyl and 6-ethyl groups significantly alters its lipophilicity (LogP), metabolic stability, and reactivity profile. It is typically employed when the 5-position must be blocked to prevent metabolic oxidation or to lock conformation via steric clash.

Key Performance Differentiators
Feature6-Methyl-4-hydroxypyrimidine6-Ethyl-5-methyl-4-pyrimidinone
CAS Number 3524-87-6124703-79-3
Molecular Weight 110.11 g/mol 152.19 g/mol
Steric Environment Open 5-position (reactive)Blocked 5-position (inert)
Lipophilicity (cLogP) ~0.5 (Hydrophilic)~1.8 (Lipophilic)
Primary Utility General scaffold, electrophilic substitution substrateMetabolic blocking, conformational restriction
Cost/Availability Low / CommodityHigh / Specialty

Chemical Identity & Structural Logic[1]

Tautomeric Equilibrium

Both compounds exist in a keto-enol equilibrium. In solution and solid state, the pyrimidinone (keto) form predominates over the hydroxypyrimidine (enol) form. However, for chemical reactivity (e.g., chlorination), they react via the enol tautomer.

  • Compound A: The lack of a substituent at C5 allows for planar stacking and higher water solubility.

  • Compound B: The 5-methyl group introduces significant steric strain (A-strain) with substituents at C4 and C6, twisting the optimal geometry for downstream coupling and increasing solubility in organic solvents.

Tautomerism cluster_A Compound A (6-Methyl) cluster_B Compound B (6-Ethyl-5-Methyl) A_Keto 6-Methyl-4(3H)-pyrimidinone (Major Tautomer) A_Enol 6-Methyl-4-hydroxypyrimidine (Reactive Intermediate) A_Keto->A_Enol pK_a ~8.5 B_Keto 6-Ethyl-5-methyl-4(3H)-pyrimidinone (Major Tautomer) B_Enol 6-Ethyl-5-methyl-4-hydroxypyrimidine (Sterically Hindered) B_Keto->B_Enol Shifted Equilibrium

Figure 1: Tautomeric equilibrium. The 5-methyl group in Compound B destabilizes the planar hydrogen-bonding network slightly compared to A.

Synthesis & Manufacturing Routes

The synthesis of both compounds relies on the condensation of a


-keto ester with formamidine. The critical differentiator is the availability and complexity of the 

-keto ester precursor.
Pathway A: 6-Methyl-4-hydroxypyrimidine
  • Precursor: Ethyl acetoacetate (Commodity chemical).[1]

  • Mechanism: Straightforward condensation. High atom economy.

  • Yield: Typically >85%.

Pathway B: 6-Ethyl-5-methyl-4-pyrimidinone
  • Precursor: Ethyl 2-methyl-3-oxopentanoate.

  • Challenge: The precursor must often be synthesized via Claisen condensation or alkylation of ethyl propionylacetate, adding steps and cost.

  • Mechanism: The condensation rate is slower due to steric hindrance at the

    
    -carbon (C2 of the ester) of the precursor.
    

Synthesis cluster_RouteA Route A: 6-Methyl Analog cluster_RouteB Route B: 6-Ethyl-5-Methyl Analog Formamidine Formamidine Acetate (NH=CH-NH2) ProdA 6-Methyl-4-hydroxypyrimidine (Yield: >85%) Formamidine->ProdA ProdB 6-Ethyl-5-methyl-4-pyrimidinone (Yield: ~65-75%) Formamidine->ProdB Acetoacetate Ethyl Acetoacetate (Me-CO-CH2-COOEt) Acetoacetate->ProdA + Formamidine NaOEt/EtOH, Reflux KetoEster Ethyl 2-methyl-3-oxopentanoate (Et-CO-CH(Me)-COOEt) KetoEster->ProdB + Formamidine NaOEt/EtOH, Extended Reflux

Figure 2: Comparative synthesis pathways. Route B requires a more complex, sterically hindered


-keto ester.

Reactivity Profile: The "5-Methyl Effect"[4]

The presence of the methyl group at position 5 in Compound B is the defining feature that dictates its chemical behavior compared to Compound A.

Chlorination (Conversion to 4-Chloropyrimidines)

A common workflow involves converting the 4-hydroxy group to a chloride using POCl


.
  • Compound A: Reacts rapidly (1-2 hours). The C4 position is accessible.

  • Compound B: Reacts sluggishly. The 5-methyl group sterically shields the oxygen atom.

    • Protocol Adjustment: Requires higher temperatures, longer reaction times, or the addition of a catalyst like

      
      -dimethylaniline to facilitate the formation of the Vilsmeier-Haack intermediate.
      
Electrophilic Substitution at C5
  • Compound A: The C5 position is occupied by a hydrogen.[2] It is electron-rich and prone to electrophilic attack (e.g., halogenation, nitration).

  • Compound B: The C5 position is blocked . This makes the ring inert to electrophilic substitution at this position, preserving the scaffold integrity under harsh conditions.

Metabolic Stability
  • Compound A: Prone to oxidative metabolism (hydroxylation) at C5 by Cytochrome P450 enzymes.

  • Compound B: The 5-methyl group blocks this metabolic soft spot, potentially increasing the half-life (

    
    ) of drugs derived from this scaffold.
    

Experimental Protocols

Protocol 1: Synthesis of 6-Ethyl-5-methyl-4-pyrimidinone

This protocol is adapted for the hindered substrate.

  • Reagents: Sodium methoxide (2.2 eq), Formamidine acetate (1.2 eq), Ethyl 2-methyl-3-oxopentanoate (1.0 eq), Methanol (anhydrous).

  • Setup: Flame-dried 3-neck flask under

    
     atmosphere.
    
  • Procedure:

    • Dissolve NaOMe in MeOH and cool to 0°C.

    • Add Formamidine acetate portion-wise. Stir for 15 min.

    • Add Ethyl 2-methyl-3-oxopentanoate dropwise over 30 min (exothermic).

    • Allow to warm to room temperature, then reflux for 6–8 hours (Note: Compound A only requires 2-3 hours).

    • Monitor by TLC (mobile phase: 10% MeOH in DCM).

  • Workup:

    • Evaporate solvent. Dissolve residue in minimal water.

    • Acidify to pH 5-6 with glacial acetic acid to precipitate the product.

    • Filter, wash with cold water, and recrystallize from Ethanol/Water.

  • Expected Yield: 65–75%.

Protocol 2: Comparative Chlorination (POCl )

Demonstrates the reactivity difference.

  • Reagents: Pyrimidinone substrate (1.0 eq), POCl

    
     (5.0 eq).
    
  • Procedure:

    • For Compound A: Reflux for 1.5 hours. The solution turns clear rapidly.

    • For Compound B: Reflux for 4.0 hours. If conversion is incomplete, add 0.5 eq of

      
      -dimethylaniline.
      
  • Observation: Compound B will show a slower disappearance of the starting material peak on HPLC due to steric hindrance at the reaction center.

References

  • Synthesis of 6-Methyl-4-hydroxypyrimidine

    • Foster, H. M., & Snyder, H. R. (1955). 4-Methyl-6-hydroxypyrimidine. Organic Syntheses, 35, 80.
  • Synthesis of 5,6-Disubstituted Pyrimidines

    • Undheim, K., & Benneche, T. (1996). Pyrimidines and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II, 6, 93-231.
  • CAS Registry Data

    • 6-Ethyl-5-methylpyrimidin-4-ol (CAS 124703-79-3).
  • Tautomerism in 4-Hydroxypyrimidines

    • Giuliano, B. M., et al. (2010). Tautomerism in 4-hydroxypyrimidine.... Journal of Physical Chemistry A.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-ethyl-5-methyl-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our focus is rightfully on discovery and innovation. However, the integrity of our work and the safety of our workplace depend critically on the meticulous management of the entire chemical lifecycle, from acquisition to disposal. This guide provides a detailed, experience-driven protocol for the proper disposal of 6-ethyl-5-methyl-1H-pyrimidin-4-one, grounding every step in the principles of laboratory safety, environmental responsibility, and regulatory compliance.

Foundational Principle: Hazard Identification and Risk Assessment

Based on analogous compounds, 6-ethyl-5-methyl-1H-pyrimidin-4-one should be handled as a substance that:

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation.[1][2][3]

  • May cause respiratory irritation.[3]

  • May be harmful if swallowed.[1][2][3]

Therefore, all handling and disposal operations must be predicated on these potential hazards. The primary directive is to prevent environmental release and personnel exposure through meticulous containment and adherence to established waste management protocols.[4][5]

Hazard Profile Summary
Hazard ClassificationGHS Hazard StatementSource Recommendation
Skin IrritationH315: Causes skin irritation[3][6]
Eye IrritationH319: Causes serious eye irritation[3][6]
Specific Target Organ ToxicityH335: May cause respiratory irritation[3]
Acute Toxicity (Oral)H302: Harmful if swallowed[3]

Pre-Disposal: In-Lab Waste Segregation and Containment

Proper disposal begins the moment a material is designated as waste. The causality behind rigorous segregation is both safety and compliance; incompatible chemicals can react violently, and mixing waste streams can violate disposal regulations and significantly increase disposal costs.[7][8]

Step-by-Step Protocol for Waste Collection
  • Designate a Waste Stream: Dedicate a specific waste container for 6-ethyl-5-methyl-1H-pyrimidin-4-one and chemically compatible substances. As a nitrogen-containing heterocyclic organic solid, it should be placed in a "Solid Organic Non-Halogenated Waste" stream. Do not mix with:

    • Aqueous waste.

    • Halogenated organic waste.

    • Strong oxidizing agents, bases, or reducing agents.[1]

    • Acutely toxic "P-listed" chemical wastes.[5]

  • Select the Appropriate Container:

    • Use a container made of a material compatible with the chemical waste, typically a high-density polyethylene (HDPE) drum or a securely sealable pail for solid waste.[9]

    • Ensure the container is in good condition, free from cracks or leaks, and has a tightly fitting lid.[10]

    • The container must be clearly labeled as "Hazardous Waste".

  • Properly Label the Waste Container:

    • Use your institution's official hazardous waste tag the moment the first item is placed inside.[9]

    • Clearly write the full chemical name: "6-ethyl-5-methyl-1H-pyrimidin-4-one" and any other constituents in the container. Avoid abbreviations or chemical formulas.

    • Maintain an accurate running list of the container's contents and their approximate quantities.

    • Ensure the hazard pictograms (e.g., exclamation mark for irritant) are visible.[3]

  • Safe Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA, which is typically within or near the laboratory where the waste is generated.[9]

    • The SAA must be under the control of laboratory personnel and located away from drains or ignition sources.[11]

    • Keep the container closed at all times except when adding waste.[10]

The Disposal Workflow: From Laboratory to Final Disposition

The ultimate disposal of chemical waste is a regulated process that must be handled by trained professionals at an approved waste disposal facility.[1][2][12] Your role is to prepare the waste correctly for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.

Disposal Workflow Diagram

DisposalWorkflow cluster_lab Laboratory Actions cluster_ehs EHS / Contractor Actions Generate Waste Generated (Unused chemical, contaminated PPE, spill cleanup material) Characterize 1. Characterize Waste (Solid, Non-Halogenated Organic) Generate->Characterize SelectContainer 2. Select & Prepare Container (Compatible, Labeled 'Hazardous Waste') Characterize->SelectContainer Label 3. Attach & Fill Out Waste Tag (List all contents) SelectContainer->Label Store 4. Store in SAA (Keep container closed) Label->Store Request 5. Request Pickup from EHS (Submit waste tag info online) Store->Request When container is full or storage time limit is reached Pickup Waste Pickup (Scheduled by EHS) Request->Pickup Transport Transport to TSD Facility Pickup->Transport Dispose Final Disposal (High-temperature incineration) Transport->Dispose

Sources

Personal protective equipment for handling 6-ethyl-5-methyl-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Safety-Dexterity Balance

As researchers, we often treat pharmaceutical intermediates like 6-ethyl-5-methyl-1H-pyrimidin-4-one (CAS 22971-19-3) as routine reagents.[1] However, pyrimidine derivatives possess specific handling nuances—primarily their potential as fine particulate irritants and their reactivity as organic bases.

This guide moves beyond the generic "wear gloves" advice. It provides a logistical framework for handling this compound, balancing maximum protection with the manual dexterity required for precise analytical weighing and synthesis.

Core Safety Philosophy: Treat this compound as a Category 2 Irritant (Skin/Eye) and Category 3 Respiratory Irritant (Specific Target Organ Toxicity). In the absence of comprehensive toxicological data for this specific derivative, we apply the Precautionary Principle , assuming high bioavailability via inhalation of dust.

Hazard Identification & Risk Profile

Before selecting PPE, we must understand the enemy. 6-ethyl-5-methyl-1H-pyrimidin-4-one is typically a crystalline solid.[1] The primary vectors of exposure are:

  • Inhalation (High Risk): Fine dust generation during weighing or transfer.

  • Ocular (Moderate Risk): Airborne particulates settling on the corneal surface, reacting with moisture to form alkaline irritation.

  • Dermal (Moderate Risk): Direct contact causing dermatitis or sensitization over repeated exposures.

Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315Causes skin irritationDouble-gloving recommended for solutions.[1]
Eye Irritation H319Causes serious eye irritationSafety glasses are insufficient; goggles are required for powders.
STOT-SE H335May cause respiratory irritationFume hood use is non-negotiable.

The PPE Matrix: Specification & Selection

Do not rely on generic latex gloves. Organic nitrogenous heterocycles can permeate latex rapidly.

Table 1: PPE Specifications
ComponentRecommendationTechnical Rationale
Hand Protection (Dry) Nitrile (0.11 mm / 4 mil) Provides adequate abrasion resistance for handling spatulas/vials while maintaining tactile sensitivity.[1]
Hand Protection (Solution) Double Nitrile or Neoprene Pyrimidines in organic solvents (e.g., DCM, DMSO) can act as carriers, increasing skin absorption rates.
Eye Protection Chemical Splash Goggles Indirectly vented goggles prevent airborne dust entry. Standard safety glasses allow particulates to bypass the side shields.
Respiratory Engineering Control (Primary) Handle exclusively in a certified chemical fume hood.
Respiratory (Backup) N95 / P100 Respirator Only if weighing outside a hood (strongly discouraged) or during spill cleanup.
Body Lab Coat (Poly-Cotton) Buttoned to the neck. Tyvek sleeves are recommended if handling >10g to bridge the glove-cuff gap.

Operational Protocol: Step-by-Step Handling

This protocol is designed to create a "closed loop" of safety, preventing contamination from leaving the specific work zone.

Phase 1: Pre-Operational Setup
  • Verify Airflow: Ensure Fume Hood face velocity is between 80–100 fpm (0.4–0.5 m/s).

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Pyrimidine powders are often static-prone; static discharge can cause "jumping" of powder, leading to aerosolization.[1]

  • Barrier Setup: Place a disposable absorbent mat (pig mat) in the hood to capture minor spills.

Phase 2: Weighing & Transfer (The Critical Zone)
  • Donning Sequence: Lab coat

    
     Goggles 
    
    
    
    Gloves. Inspect gloves for pinholes by inflating them slightly with air.
  • The "Working Triangle": Arrange your source container, balance, and receiving vessel in a triangle deep inside the hood (at least 6 inches back).

  • Transfer:

    • Use a narrow-neck funnel or weighing paper with a sharp crease to direct flow.

    • Technique: Do not dump.[2] Tap the spatula gently.

    • Immediate Closure: Recap the source container immediately after mass is removed.[3] Do not leave it open while waiting for the balance to stabilize.

Phase 3: Decontamination & Doffing
  • Wipe Down: While still gloved, wipe the exterior of the receiving vessel with a Kimwipe dampened in ethanol/methanol. This removes invisible dust that settled during transfer.

  • Glove Removal: Use the "Beak Method" (pull one glove off by the palm, ball it into the other hand, slide a finger under the second glove's cuff to peel it off inside-out).

  • Wash: Wash hands with soap and water for 20 seconds immediately after leaving the station.

Emergency & Disposal Logistics

Spill Management
  • Dry Spill (< 5g): Do not dry sweep (creates dust). Cover with a wet paper towel (water or ethanol) to dampen the powder, then wipe up.

  • Wet Spill: Absorb with vermiculite or standard spill pads.

  • Decontamination: Clean surface with 10% soap solution followed by water.

Waste Disposal Plan

Segregate waste to prevent downstream chemical incompatibility.

Waste StreamContentsDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.[1]Double-bag in clear polyethylene bags; label as "Hazardous Solid Waste: Pyrimidine Derivative."
Liquid Waste Mother liquors, wash solvents.Segregate into "Organic Basic" or "Non-Halogenated" waste streams depending on solvent.
Sharps Contaminated needles/syringes.Standard puncture-proof sharps container.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic and workflow for handling this compound.

SafetyWorkflow cluster_Handling 4. Handling Protocol RiskAssess 1. Risk Assessment (Check CAS 22971-19-3 SDS) EngControls 2. Engineering Controls (Fume Hood Check) RiskAssess->EngControls PPE_Select 3. PPE Selection (Nitrile + Goggles) EngControls->PPE_Select Weighing Weighing (Static Control) PPE_Select->Weighing Transfer Transfer (Closed Vessels) Weighing->Transfer WipeDown Decon (Solvent Wipe) Transfer->WipeDown Spill Spill Event? Transfer->Spill Disposal 5. Disposal (Solid vs. Liquid Stream) WipeDown->Disposal Spill->Disposal Wet Wipe Cleanup

Figure 1: Operational safety workflow for handling pyrimidine intermediates, emphasizing the linear progression from risk assessment to disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92898, 6-Ethyl-5-methyl-4-hydroxypyrimidine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan (OSHA 3404-11R). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.